HDAC-IN-55
Beschreibung
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Structure
3D Structure
Eigenschaften
Molekularformel |
C17H17N3O3 |
|---|---|
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
5-(furan-2-yl)-N-(4-pyridin-4-ylbutyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H17N3O3/c21-17(14-12-16(23-20-14)15-5-3-11-22-15)19-8-2-1-4-13-6-9-18-10-7-13/h3,5-7,9-12H,1-2,4,8H2,(H,19,21) |
InChI-Schlüssel |
HHXZAPLRXAUTOZ-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Histone Deacetylase (HDAC) Inhibitors
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2][3] They catalyze the removal of acetyl groups from the lysine (B10760008) residues of both histone and non-histone proteins.[2][4][5] This deacetylation process typically leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[6][7] Dysregulation of HDAC activity is implicated in the pathophysiology of numerous diseases, including a wide range of cancers and neurological disorders, making them a significant target for therapeutic intervention.[3][4] HDAC inhibitors (HDACis) are a class of compounds that block the enzymatic activity of HDACs, leading to the accumulation of acetylated proteins and subsequent alterations in cellular processes. This guide provides a detailed overview of the core mechanism of action of HDAC inhibitors, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action
The primary mechanism of action of HDAC inhibitors is the direct inhibition of the catalytic activity of HDAC enzymes.[8] By blocking this function, HDACis lead to an increase in the acetylation levels of histone and non-histone proteins.[7]
Histone Hyperacetylation and Chromatin Remodeling
The hyperacetylation of lysine residues on the N-terminal tails of core histone proteins is a hallmark of HDAC inhibitor treatment.[7] This process neutralizes the positive charge of the lysine residues, which is thought to weaken the electrostatic interactions between the histones and the negatively charged DNA backbone. The result is a more relaxed or "open" chromatin conformation, known as euchromatin.[6][7] This relaxed chromatin state increases the accessibility of DNA to transcription factors and the transcriptional machinery, leading to the altered expression of a multitude of genes.[6][7]
Effects on Non-Histone Proteins
HDACs also target a wide array of non-histone proteins, and their inhibition affects numerous cellular pathways beyond transcriptional regulation.[1][6] Key non-histone targets include transcription factors, chaperone proteins, and signaling molecules.[6] For instance, the acetylation of tumor suppressor proteins like p53 can be increased by HDAC inhibitors, leading to its stabilization and activation, which in turn can promote cell cycle arrest and apoptosis.[6] Similarly, the acetylation status of other proteins involved in cell proliferation, differentiation, and apoptosis is altered by HDACi treatment, contributing to their anti-cancer effects.[6][9]
Key Signaling Pathways and Cellular Outcomes
The downstream effects of HDAC inhibition are multifaceted, culminating in several key cellular outcomes that are therapeutically beneficial, particularly in oncology.
Cell Cycle Arrest
HDAC inhibitors have been shown to induce cell cycle arrest at various checkpoints.[6] A common mechanism involves the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21.[6] The hyperacetylation of chromatin at the p21 gene promoter facilitates its transcription. The p21 protein then binds to and inhibits cyclin/CDK complexes, leading to a halt in cell cycle progression.[6]
Induction of Apoptosis
HDAC inhibitors can trigger apoptosis through both intrinsic and extrinsic pathways.[6] They can modulate the balance of pro- and anti-apoptotic proteins. For example, the expression of pro-apoptotic genes like Bim can be induced, while the expression of anti-apoptotic genes such as Bcl-2 may be suppressed.[6][10]
Inhibition of Angiogenesis
The formation of new blood vessels, a critical process for tumor growth, can also be inhibited by HDACis. This is achieved through the downregulation of pro-angiogenic factors.
Modulation of the Immune Response
HDAC inhibitors can enhance tumor immunogenicity by upregulating the expression of Major Histocompatibility Complex (MHC) class I and II molecules.[11] This can improve the recognition of cancer cells by the immune system.
Quantitative Data on HDAC Inhibitor Potency
The potency of various HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against different HDAC isoforms. Below is a summary of IC50 values for some well-characterized HDAC inhibitors.
| Inhibitor | Class I HDACs IC50 (nM) | Class IIa HDACs IC50 (nM) | Class IIb HDACs IC50 (nM) | Class IV HDACs IC50 (nM) |
| Vorinostat (SAHA) | <20 (HDAC1, 2, 3) | >1000 (HDAC4, 5, 7, 9) | 34 (HDAC6) | - |
| Romidepsin (FK228) | <20 (HDAC1, 2) | - | - | - |
| Entinostat (MS-275) | <200 (HDAC1, 3) | >10000 (HDAC4, 5, 7, 9) | >10000 (HDAC6) | - |
| Trichostatin A (TSA) | <20 (HDAC1, 3) | <20 (HDAC4, 6, 7) | - | - |
| Valproic Acid (VPA) | 170,000 (HDAC1) | - | - | - |
Note: Data is compiled from multiple sources and represents approximate values. Specific IC50 values can vary depending on the assay conditions.[12]
Experimental Protocols
The investigation of HDAC inhibitor mechanisms involves a variety of standard molecular and cellular biology techniques.
HDAC Activity Assay
Objective: To measure the enzymatic activity of HDACs in the presence and absence of an inhibitor.
Methodology:
-
Nuclear or cellular extracts containing HDAC enzymes are prepared.
-
A fluorogenic HDAC substrate is added to the extracts.
-
The reaction is incubated to allow for deacetylation.
-
A developer solution is added, which releases a fluorophore from the deacetylated substrate.
-
Fluorescence is measured using a fluorometer. The signal intensity is proportional to HDAC activity.
-
For inhibitor studies, various concentrations of the HDACi are pre-incubated with the extracts before the addition of the substrate.
Western Blotting for Histone Acetylation
Objective: To determine the levels of acetylated histones in cells treated with an HDAC inhibitor.
Methodology:
-
Cells are treated with the HDAC inhibitor for a specified time.
-
Histones are extracted from the cell nuclei.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
The signal is detected using a chemiluminescent substrate and imaged.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of an HDAC inhibitor on cell proliferation and viability.
Methodology:
-
Cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are treated with a range of concentrations of the HDAC inhibitor.
-
After the desired incubation period, MTT reagent is added to each well.
-
The plate is incubated to allow viable cells to reduce the MTT to formazan (B1609692) crystals.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.[13]
Visualizations
General Mechanism of HDAC Action and Inhibition
Caption: General mechanism of histone acetylation and the effect of HDAC inhibitors.
Signaling Pathway for HDACi-Induced Cell Cycle Arrest
Caption: Signaling pathway of HDAC inhibitor-induced cell cycle arrest via p21.
Experimental Workflow for Assessing HDACi Efficacy
Caption: Experimental workflow for evaluating the efficacy of an HDAC inhibitor.
References
- 1. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scaffold dependent histone deacetylase (HDAC) inhibitor induced re-equilibration of the subcellular localization and post-translational modification state of class I HDACs | PLOS One [journals.plos.org]
- 9. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in targeting histone deacetylase for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitor pre-treatment enhances the efficacy of DNA-interacting chemotherapeutic drugs in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of HDAC Inhibitors: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial in the epigenetic regulation of gene expression. By removing acetyl groups from histone and non-histone proteins, HDACs lead to a more condensed chromatin structure, generally resulting in transcriptional repression.[1][2][3][4] In numerous cancers, the dysregulation of HDAC activity is a common feature, contributing to the silencing of tumor suppressor genes and the promotion of oncogenic signaling pathways.[4][5][6][7] Consequently, histone deacetylase inhibitors (HDACis) have emerged as a promising class of anti-cancer agents.[4][8] These inhibitors function by re-establishing acetylation homeostasis, which can reactivate suppressed genes and reverse the malignant phenotype of cancer cells.[4][9] This technical guide provides a comprehensive overview of the effects of HDAC inhibitors on cancer cell lines, focusing on their mechanisms of action, impact on cellular processes, and the experimental methodologies used for their evaluation. While the specific compound "HDAC-IN-55" did not yield targeted results, this guide synthesizes the extensive research on various well-characterized HDAC inhibitors to provide a representative understanding of this therapeutic class.
Core Mechanism of Action
HDAC inhibitors exert their anti-tumor effects through two primary mechanisms:
-
Histone Hyperacetylation: By inhibiting HDACs, these compounds increase the acetylation of histone proteins. This leads to a more relaxed chromatin structure, making the DNA more accessible for transcription factors to bind and reactivate the expression of tumor suppressor genes, such as the cell cycle inhibitor p21.[1][2]
-
Non-Histone Protein Acetylation: HDACs also target a wide array of non-histone proteins, including transcription factors (e.g., p53), chaperone proteins (e.g., Hsp90), and signaling molecules.[1][10] Inhibition of HDACs can lead to the hyperacetylation of these proteins, altering their stability, activity, and interactions, thereby impacting various cellular processes like apoptosis and cell cycle progression.[1][10]
Quantitative Effects of HDAC Inhibitors on Cancer Cell Lines
The efficacy of HDAC inhibitors varies across different cancer cell lines and with the specific inhibitor used. The following tables summarize quantitative data from various studies, illustrating the impact of these compounds on apoptosis and the cell cycle.
Table 1: Induction of Apoptosis by HDAC Inhibitors in Various Cell Lines
| HDAC Inhibitor | Cell Line | Concentration | Treatment Duration | Apoptosis Induction | Reference |
| MPK544 | PANC-1 (Pancreatic) | 1 µM | 48 h | 2-fold increase in early apoptotic and dead cells | [11] |
| Trichostatin A (TSA) | Human Eosinophils | 330 nM | Not Specified | Increase from 36% to 74% Annexin-V positive cells | [12] |
Table 2: Cell Cycle Arrest Induced by HDAC Inhibitors
| HDAC Inhibitor | Cell Line | Concentration | Treatment Duration | Effect on Cell Cycle | Reference |
| MPK544 | PANC-1 (Pancreatic) | Not Specified | Not Specified | G2/M phase shift | [11] |
| Sodium Butyrate (NaBt) | HT29 (Colon) | Not Specified | Not Specified | G0/G1 phase arrest | [13] |
| Trichostatin A (TSA) | HT29 (Colon) | Not Specified | Not Specified | G0/G1 and G2/M phase block | [13] |
| Trichostatin A (TSA) | HeLa (Cervical) | Not Specified | Not Specified | G1 arrest | [14] |
Key Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors impact multiple signaling pathways that are critical for cancer cell survival and proliferation. The primary pathways affected are those controlling apoptosis and the cell cycle.
Apoptosis Induction Pathways
HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][15][16]
-
Intrinsic Pathway: This is considered a major mechanism for HDACi-induced cell death.[15][16] These inhibitors can alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. For instance, they can upregulate the expression of pro-apoptotic BH3-only proteins like Bim, Bid, and Bmf, and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[15][16][17] This shift in balance leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.
-
Extrinsic Pathway: HDAC inhibitors can sensitize cancer cells to death receptor-mediated apoptosis by upregulating the expression of death receptors (e.g., TRAIL receptors) and downregulating anti-apoptotic proteins like c-FLIP.[15]
Caption: Signaling pathways for apoptosis induction by HDAC inhibitors.
Cell Cycle Regulation
HDAC inhibitors are well-documented to cause cell cycle arrest, primarily at the G1/S and G2/M transitions.[4][5] This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21.[1][5][14] The p21 protein can inhibit the activity of cyclin/CDK complexes, which are essential for cell cycle progression.[1] In some cases, HDAC inhibitors can also downregulate the expression of cyclins and CDKs.[7]
Caption: Mechanism of cell cycle arrest induced by HDAC inhibitors.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the effects of HDAC inhibitors.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of HDAC inhibitors.
-
Methodology (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitor for desired time points (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assays
-
Objective: To quantify the extent of apoptosis induced by HDAC inhibitors.
-
Methodology (Annexin V-FITC/Propidium Iodide Staining):
-
Culture and treat cells with the HDAC inhibitor as described above.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis
-
Objective: To determine the effect of HDAC inhibitors on cell cycle distribution.
-
Methodology (Propidium Iodide Staining and Flow Cytometry):
-
Treat cells with the HDAC inhibitor for the desired duration.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with Propidium Iodide.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
-
Objective: To investigate the effect of HDAC inhibitors on the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Methodology:
-
Treat cells with the HDAC inhibitor and prepare total cell lysates.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, p21, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: A generalized workflow for evaluating HDAC inhibitors in cancer cell lines.
Conclusion
HDAC inhibitors represent a powerful and versatile class of anti-cancer agents with multifaceted mechanisms of action. By inducing histone and non-histone protein hyperacetylation, they can trigger apoptosis, cell cycle arrest, and modulate key oncogenic signaling pathways. The data and protocols summarized in this guide provide a foundational understanding for researchers and drug development professionals working to harness the therapeutic potential of HDAC inhibition in oncology. Further research into the specificity and combination therapies involving HDAC inhibitors will continue to refine their clinical application and improve patient outcomes.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. mdpi.com [mdpi.com]
- 10. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Histone deacetylase inhibitors induce apoptosis in human eosinophils and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 16. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Histone Deacetylase Inhibitors in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Epigenetic Frontier in Neurodegeneration
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. While the precise etiologies of these disorders are multifaceted, a growing body of evidence points to the critical role of epigenetic dysregulation, particularly aberrant histone acetylation. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. In many neurodegenerative conditions, an imbalance in the activity of HDACs and histone acetyltransferases (HATs) contributes to a state of histone hypoacetylation, silencing the expression of genes crucial for neuronal survival, synaptic plasticity, and memory.[1][2][3]
This has positioned HDAC inhibitors (HDACis) as a promising therapeutic strategy. By blocking the activity of HDACs, these small molecules can restore histone acetylation to homeostatic levels, thereby reactivating the transcription of neuroprotective genes.[4][5] Preclinical studies in various cellular and animal models have demonstrated the potential of HDAC inhibitors to exert neuroprotective, neurotrophic, and anti-inflammatory effects.[1][4] This technical guide will provide an in-depth overview of the role of HDAC inhibitors in neurodegenerative disease models, with a specific focus on the compound HDAC-IN-55, and will detail key experimental protocols for their evaluation.
Featured Compound: this compound
This compound is a small molecule compound that has been identified as an inhibitor of histone deacetylases. While current research has primarily focused on its effects in cancer cell lines, its mechanism of action holds relevance for the broader field of HDAC inhibition. This compound has been shown to increase the expression of E-cadherin and inhibit the proliferation of cancer cells.[4] Although direct studies in neurodegenerative disease models are not yet available, its activity as an HDAC inhibitor makes it a pertinent example for understanding the methodologies used to characterize such compounds.
Quantitative Data on HDAC Inhibitors
The efficacy of HDAC inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values, which measure the concentration of the inhibitor required to reduce the activity of a specific HDAC enzyme or a biological process by 50%. The following tables summarize available quantitative data for this compound and other notable HDAC inhibitors investigated in the context of cellular models.
| Compound | Cell Line | Assay Type | Value | Units | Reference |
| This compound | SW620 | Proliferation | 4.47 | µM | [4] |
| This compound | H520 | Proliferation | 1.61 | µM | [4] |
Core Experimental Protocols
The evaluation of HDAC inhibitors in neurodegenerative disease models relies on a suite of well-established molecular and cellular biology techniques. Below are detailed protocols for two fundamental assays: Western Blotting for Histone Acetylation and Cell Viability Assays.
Western Blot Analysis of Histone Acetylation
This protocol is designed to assess the ability of an HDAC inhibitor to increase the acetylation of histones, a primary indicator of its target engagement and cellular activity.
1. Cell Culture and Treatment:
-
Culture neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons in appropriate media and conditions.
-
Treat cells with varying concentrations of the HDAC inhibitor (e.g., this compound) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
2. Histone Extraction:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.4 N H₂SO₄).
-
Precipitate the histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone (B3395972) and resuspend in ultrapure water.
3. Protein Quantification:
-
Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).
4. SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a high-percentage acrylamide (B121943) gel (e.g., 15%) to resolve low molecular weight histones.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.
-
As a loading control, use an antibody against a total histone protein (e.g., anti-Histone H3).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetylated histone band to the corresponding total histone band to account for loading differences.
-
Compare the normalized values across different treatment groups to determine the effect of the HDAC inhibitor.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the impact of an HDAC inhibitor on cell metabolic activity, which serves as an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed neuronal cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the HDAC inhibitor in complete cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the inhibitor. Include a vehicle-treated control.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
3. MTT Reagent Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
4. Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Plot the cell viability against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of HDAC inhibitors are mediated through the modulation of various signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate a key signaling pathway influenced by HDAC inhibition in neurodegenerative disease models and a general experimental workflow for the evaluation of HDAC inhibitors.
Caption: Signaling pathway of HDAC inhibitors in neuroprotection.
Caption: Experimental workflow for evaluating HDAC inhibitors.
Conclusion and Future Perspectives
HDAC inhibitors represent a vibrant and promising area of research for the development of novel therapeutics for neurodegenerative diseases. By targeting the epigenetic machinery that governs neuronal gene expression, these compounds offer a mechanism to combat the multifaceted pathology of these devastating disorders. While the specific compound this compound has been primarily characterized in the context of cancer, the methodologies and principles outlined in this guide are broadly applicable to the evaluation of any novel HDAC inhibitor for its potential in neuroprotection. Future research should focus on the development of isoform-selective HDAC inhibitors to minimize off-target effects and to further elucidate the specific roles of different HDACs in the brain. The continued application of rigorous preclinical testing, as detailed in this guide, will be paramount to translating the therapeutic promise of HDAC inhibition into tangible clinical benefits for patients with neurodegenerative diseases.
References
- 1. oatext.com [oatext.com]
- 2. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
- 3. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC inhibitors and neurodegeneration: at the edge between protection and damage - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Principles of a Representative Histone Deacetylase (HDAC) Inhibitor: Vorinostat (SAHA)
Disclaimer: Initial research for a compound specifically named "HDAC-IN-55" did not yield any publicly available information. This suggests that "this compound" may be an internal compound designation, a very recent discovery not yet in the public domain, or a nomenclature that is not widely recognized. To fulfill the core requirements of your request for an in-depth technical guide, this document will focus on a well-characterized and clinically approved pan-HDAC inhibitor, Vorinostat (B1683920) (Suberoylanilide Hydroxamic Acid, SAHA) . The information presented here on Vorinostat serves as a representative example of the data, protocols, and analyses typically associated with the early research and development of an HDAC inhibitor.
Executive Summary
Vorinostat (SAHA) is a potent, non-selective histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical and clinical settings.[1] By inhibiting the activity of class I and II HDAC enzymes, Vorinostat leads to the hyperacetylation of both histone and non-histone proteins.[2][3] This alteration in protein acetylation status results in the modulation of gene expression, induction of cell cycle arrest, and promotion of apoptosis in cancer cells.[4][5] This guide provides a comprehensive overview of the core preclinical data on Vorinostat, including its inhibitory activity, effects on cancer cell lines, and detailed protocols for key experimental assays.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity of Vorinostat against various HDAC isoforms and its anti-proliferative effects on a selection of cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Vorinostat against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 10 | [1][6][7] |
| HDAC2 | 20 | [8] |
| HDAC3 | 20 | [1][6][7] |
| HDAC6 | 50 | [8] |
| HDAC7 | - | [7] |
| HDAC11 | - | [7] |
Table 2: Anti-proliferative Activity of Vorinostat in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | Cell Growth | - | 2.5 - 7.5 | [6] |
| PC-3 | Prostate Cancer | Cell Growth | - | 2.5 - 7.5 | [6] |
| TSU-Pr1 | Prostate Cancer | Cell Growth | - | 2.5 - 7.5 | [6] |
| MCF-7 | Breast Cancer | Cell Proliferation | - | 0.75 | [6] |
| HT-29 | Colon Cancer | - | - | ~5 | [8] |
| SH-SY5Y | Neuroblastoma | - | - | ~2.5 | [8] |
| SW-982 | Synovial Sarcoma | MTS | 48 | 8.6 | [9] |
| SW-1353 | Chondrosarcoma | MTS | 48 | 2.0 | [9] |
| A375 | Melanoma | Clonogenic | 24 | - | [10] |
| A549 | Lung Cancer | Clonogenic | 24 | - | [10] |
| 4T1 | Breast Cancer | SRB | 72 | 1.59 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the early-stage evaluation of Vorinostat.
In Vitro HDAC Inhibition Assay (Fluorogenic)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Vorinostat against specific recombinant human HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution containing a stop solution (e.g., Trichostatin A) and a protease
-
Vorinostat (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of Vorinostat in HDAC assay buffer.
-
In a 96-well plate, add the diluted Vorinostat, recombinant HDAC enzyme, and assay buffer. Include wells with no inhibitor (positive control) and no enzyme (negative control).
-
Incubate the plate at 37°C for 60 minutes to allow for enzyme-inhibitor interaction.
-
Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the developer solution.
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each Vorinostat concentration relative to the positive control and determine the IC50 value using a suitable software.[8][11]
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of Vorinostat on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Vorinostat (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well clear microplates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.[12]
-
Treat the cells with serial dilutions of Vorinostat. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[8][12]
Western Blot Analysis of Histone Acetylation
Objective: To detect the accumulation of acetylated histones in cells treated with Vorinostat.
Materials:
-
Cancer cell lines
-
Vorinostat
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with Vorinostat or vehicle control for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[11][13]
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by Vorinostat and a typical experimental workflow.
Caption: Mechanism of action of Vorinostat (SAHA).
Caption: Experimental workflow for Western Blot analysis.
In Vivo Studies Summary
Vorinostat has demonstrated anti-tumor activity in various in vivo models. For instance, in a study with CWR22 human prostate xenografts in nude mice, oral administration of Vorinostat at doses of 25, 50, and 100 mg/kg/day resulted in tumor growth inhibition of 78%, 97%, and 97%, respectively, compared to the control group.[6] The treatment also led to an accumulation of acetylated histones in the tumor tissue.[6] Furthermore, Vorinostat has been shown to cross the blood-brain barrier and improve motor impairments in a mouse model of Huntington's disease.[6]
Pharmacokinetics
In human studies, orally administered Vorinostat is rapidly absorbed, reaching peak plasma concentrations in approximately 1.5 hours under fasted conditions.[14] The elimination half-life is around 2 hours.[2] Vorinostat is primarily metabolized through glucuronidation and hydrolysis.[14] Food intake can increase the absorption of the drug.[14]
Conclusion
Vorinostat (SAHA) is a well-established pan-HDAC inhibitor with a clear mechanism of action and demonstrated anti-tumor efficacy in a wide range of preclinical models. The quantitative data and experimental protocols presented in this guide provide a foundational understanding of the key studies involved in the early-stage research of a potent HDAC inhibitor. This information serves as a robust template for the type of in-depth technical guide that could be developed for a novel compound such as "this compound" once sufficient research data becomes publicly available.
References
- 1. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 2. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorinostat (SAHA) (#12520) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
The Structure-Activity Relationship of HDAC-IN-55: A Comprehensive Technical Guide
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of HDAC-IN-55, a representative histone deacetylase (HDAC) inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of epigenetics and cancer therapy.
Introduction to HDACs and Their Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[1] The 18 known human HDACs are categorized into four classes based on their homology to yeast proteins: Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), Class III (Sirtuins), and Class IV (HDAC11).[3][4][5][6] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer, making them attractive therapeutic targets.[4][7]
HDAC inhibitors (HDACis) are a diverse group of small molecules that block the enzymatic activity of HDACs, leading to an accumulation of acetylated histones and non-histone proteins. This, in turn, results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes and other genes that regulate key cellular processes such as cell cycle arrest, differentiation, and apoptosis.[1][8] The general pharmacophore model for classical zinc-dependent HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies the hydrophobic channel leading to the active site, and a cap group that interacts with residues on the rim of the active site.[7][9][10]
Quantitative Data: In Vitro Inhibitory Activity of Representative HDAC Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 in nM) of several representative HDAC inhibitors against various HDAC isoforms. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC8 | Class IIa | HDAC6 | Reference |
| Vorinostat (SAHA) | <20 | <20 | <20 | <20 | - | - | [11] |
| Entinostat | 170 | - | 240 | - | - | - | [11] |
| PCI-34051 | - | - | - | 10 | - | - | [12] |
| Apicidin | <20 | <20 | <10 | <20 | - | - | [11] |
| Scriptaid | <20 | <20 | 320 | <20 | - | 34 | [11] |
Experimental Protocols
In Vitro HDAC Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific HDAC isoform by 50% (IC50).
Methodology:
-
Recombinant human HDAC enzyme is incubated with a fluorogenic substrate, such as a peptide containing an acetylated lysine residue.
-
The inhibitor, at various concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
A developer solution is added, which cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
The fluorescence is measured using a plate reader.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of an HDAC inhibitor on the proliferation and viability of cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the HDAC inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.[13]
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their anti-cancer effects through the modulation of various signaling pathways. The inhibition of HDACs leads to the hyperacetylation of both histone and non-histone proteins, which in turn affects gene expression and protein function.
Caption: General signaling pathway of HDAC inhibitors.
A key mechanism of action for HDAC inhibitors involves the induction of cell cycle arrest, often through the upregulation of the cyclin-dependent kinase inhibitor p21.[1][3] Furthermore, HDAC inhibitors can trigger apoptosis (programmed cell death) through both intrinsic and extrinsic pathways by modulating the expression of pro- and anti-apoptotic proteins.[1]
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for the structure-activity relationship study of a novel HDAC inhibitor.
Caption: Experimental workflow for HDAC inhibitor SAR studies.
Conclusion
The structure-activity relationship of HDAC inhibitors is a complex and evolving field. The development of potent and isoform-selective inhibitors is a key objective in order to maximize therapeutic efficacy while minimizing off-target effects. A thorough understanding of the SAR, coupled with robust experimental validation, is essential for the successful design and development of novel HDAC-targeted therapies for cancer and other diseases. This guide provides a foundational framework for researchers and drug developers working in this exciting area.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship of histone deacetylase (HDAC) inhibitors with triazole-linked cap group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scaffold dependent histone deacetylase (HDAC) inhibitor induced re-equilibration of the subcellular localization and post-translational modification state of class I HDACs | PLOS One [journals.plos.org]
- 13. Histone deacetylase inhibitor pre-treatment enhances the efficacy of DNA-interacting chemotherapeutic drugs in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HDAC-IN-55 in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of HDAC-IN-55, a potent histone deacetylase (HDAC) inhibitor, in cell culture experiments. The protocols outlined below cover key assays for assessing the biological activity of this compound, including its impact on cell viability, HDAC enzyme activity, and induction of apoptosis.
Mechanism of Action
Histone deacetylase inhibitors (HDACis) are a class of epigenetic drugs that play a crucial role in cancer therapy by altering gene expression.[1][2] HDACs remove acetyl groups from histones, leading to a condensed chromatin structure and transcriptional repression.[3] HDAC inhibitors, such as this compound, block this activity, resulting in histone hyperacetylation, a more relaxed chromatin state, and the re-expression of silenced genes, including tumor suppressor genes.[1][3] This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][4] The mechanism of action involves the binding of the inhibitor to the zinc-containing catalytic domain of HDAC enzymes.[1] Beyond histones, HDAC inhibitors can also affect the acetylation status and function of non-histone proteins like p53 and Hsp90, contributing to their anti-tumor effects.[5]
A simplified representation of the signaling pathway affected by HDAC inhibition is depicted below.
Caption: Simplified signaling pathway of HDAC inhibition by this compound.
Experimental Workflow
A typical experimental workflow to characterize the effects of this compound in cell culture involves a series of assays to determine its cytotoxic concentration, on-target activity, and downstream cellular consequences.
Caption: Experimental workflow for characterizing this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the experimental protocols described below. Values are representative and will vary depending on the cell line and experimental conditions.
| Parameter | Cell Line | Value |
| IC50 (µM) | A2780 (Ovarian) | 0.5 - 5 |
| LNCaP (Prostate) | 1 - 10 | |
| SupB15 (Leukemia) | 0.1 - 1 | |
| HDAC Inhibition EC50 (µM) | HeLa (Cervical) | 0.05 - 0.5 |
| Caspase 3/7 Activation (Fold Change) | A2780 (Ovarian) | 2 - 5 fold at 24h |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (IC50 Determination)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound, which is the concentration that reduces cell viability by 50%. An ATP-based luminescent assay is recommended for its high sensitivity.[5]
Materials:
-
This compound
-
Cell line of interest (e.g., A2780)
-
96-well opaque-walled plates
-
Complete cell culture medium
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection
Methodology:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.[5]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A suggested starting concentration range is 0.1 nM to 100 µM. Include a vehicle control (DMSO) and a no-cell control (medium only).[5]
-
Treatment: Remove the existing medium and add 100 µL of the this compound dilutions or controls to the respective wells in triplicate.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In-Cell HDAC Activity Assay
This assay directly measures the inhibition of HDAC Class I and II enzymes within living cells using a cell-permeable, luminogenic substrate.[5]
Materials:
-
This compound
-
Cell line of interest
-
96-well opaque-walled plates
-
Complete cell culture medium
-
HDAC-Glo™ I/II Assay kit
-
Plate reader with luminescence detection
Methodology:
-
Cell Seeding: Follow the same procedure as in Protocol 1.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, focusing on a concentration range around the previously determined IC50.
-
Treatment: Add 100 µL of the compound dilutions to the wells and incubate for a duration sufficient for target engagement (e.g., 4 to 24 hours).[5]
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of the HDAC-Glo™ I/II Reagent to each well.[5]
-
Incubation: Mix on an orbital shaker for 1 minute and incubate at room temperature for 15-30 minutes.[5]
-
Data Acquisition: Measure luminescence with a plate reader.[5]
-
Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the EC50 for HDAC inhibition.
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7)
This protocol quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.
Materials:
-
This compound
-
Cell line of interest
-
96-well opaque-walled plates
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay kit
-
Plate reader with luminescence detection
Methodology:
-
Cell Seeding: Follow the same procedure as in Protocol 1.
-
Compound Preparation: Prepare dilutions of this compound in culture medium at concentrations at and above the IC50 value.
-
Treatment: Add 100 µL of the compound dilutions to the wells. The incubation time should be sufficient to induce apoptosis (e.g., 24 to 48 hours).[5]
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[5]
-
Incubation: Mix on a plate shaker for 1 minute and incubate at room temperature for 1 to 2 hours.[5]
-
Data Acquisition: Measure luminescence with a plate reader.[5]
-
Data Analysis: Calculate the fold-change in caspase activity by dividing the luminescence of treated wells by the average luminescence of the vehicle control wells.[5]
Protocol 4: Western Blot for Acetylated Histones and p21
This protocol is used to visualize the downstream effects of HDAC inhibition on protein expression and histone acetylation.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature, then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin. An increase in acetylated histones and p21 expression is expected with this compound treatment.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of HDAC-IN-55 in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have shown significant therapeutic potential in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][3] These inhibitors function by preventing the removal of acetyl groups from histone and non-histone proteins, leading to a more open chromatin structure and altered gene expression.[4][5][6] This application note provides a comprehensive guide for the preclinical evaluation of HDAC-IN-55 , a novel HDAC inhibitor, in a mouse model. The following protocols and data are based on established methodologies for similar HDAC inhibitors and are intended to serve as a starting point for in vivo studies.
Mechanism of Action
HDAC inhibitors, including presumably this compound, exert their effects by binding to the active site of HDAC enzymes, thereby preventing the deacetylation of their substrates.[3][6] This leads to an accumulation of acetylated histones, which relaxes chromatin structure and allows for the transcription of genes that may have been silenced.[4][5] Beyond histones, many non-histone proteins are also targets of HDACs, and their hyperacetylation can affect various cellular processes such as protein stability, protein-protein interactions, and cell signaling.[4][7] The therapeutic effects of HDAC inhibitors are often attributed to the induction of cell cycle arrest, apoptosis, and differentiation in diseased cells.[4][8]
Diagram of the General Signaling Pathway of HDAC Inhibition
Caption: General mechanism of this compound action.
Data Presentation: In Vivo Studies of Structurally Similar HDAC Inhibitors
The following table summarizes the dosages and effects of various HDAC inhibitors in different mouse models. This data can be used as a reference for designing studies with this compound.
| HDAC Inhibitor | Mouse Model | Dosing Regimen | Route of Administration | Key Findings | Reference |
| RGFP966 | N171-82Q transgenic (Huntington's Disease) | 10 and 25 mg/kg, chronic treatment | Not specified | Improved motor deficits, neuroprotective effects on striatal volume. | [1][2] |
| Vorinostat (SAHA) | Npc1nmf164 (Niemann-Pick type C) | Low-dose, once-weekly | Intraperitoneal (IP) | Increased histone acetylation in the brain, delayed neurodegeneration, extended lifespan. | [9] |
| Vorinostat (SAHA) | Alzheimer's disease model (APPswe/PS1dE9) | Not specified | Not specified | Restored contextual memory. | [10] |
| MS-275 | Oxaliplatin-induced neuropathy | Not specified | Not specified | Prevented pain symptoms. | [11] |
| Mercaptoacetamide-based HDACIs | PC3 tumor xenografts | 0.5 mg/kg | Intraperitoneal (IP) | Significantly reduced tumor growth with no apparent toxicity. | [12] |
| Valproic Acid (VPA) | Endometrial cancer xenografts | Not specified | Not specified | Significantly inhibited tumor growth with no apparent toxicity. | [8] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol outlines the steps for preparing and administering this compound to mice. The formulation and route of administration may need to be optimized based on the physicochemical properties of the compound.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PBS, corn oil, or a formulation containing cyclodextrin (B1172386) like 2-hydroxypropyl-β-cyclodextrin (HPBCD) to improve solubility and bioavailability[9])
-
Sterile syringes and needles (appropriate gauge for the chosen route of administration)
-
Animal balance
-
Appropriate mouse strain for the disease model
Procedure:
-
Dose Calculation: Based on the data from similar compounds (see table above), a starting dose range of 5-25 mg/kg can be considered. The final dose will depend on the results of preliminary tolerability and pharmacokinetic studies.
-
Formulation Preparation:
-
Dissolve this compound in a minimal amount of a suitable solvent like DMSO.
-
Further dilute the solution with a vehicle such as PBS or corn oil to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
For compounds with poor solubility, a formulation with HPBCD can be prepared as described in the literature.[9]
-
Ensure the final formulation is sterile, for example, by filtering through a 0.22 µm filter if the viscosity allows.
-
-
Administration:
-
Intraperitoneal (IP) Injection: This is a common route for preclinical studies.[9][12] Restrain the mouse and inject the formulation into the lower abdominal quadrant.
-
Oral Gavage (PO): If the compound has good oral bioavailability, this route can be used.
-
Subcutaneous (SC) Injection: This route can provide a slower release of the compound.
-
The frequency of administration (e.g., daily, every other day, once weekly) will need to be determined based on the compound's half-life and the desired therapeutic effect.
-
Protocol 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
This protocol describes how to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound and its effect on the target (HDACs).
Procedure:
-
Pharmacokinetics:
-
Administer a single dose of this compound to a cohort of mice.
-
Collect blood samples at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via tail vein or retro-orbital bleeding.
-
Process the blood to obtain plasma.
-
Analyze the concentration of this compound in the plasma using a validated analytical method such as LC-MS/MS.[12]
-
Determine key pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and bioavailability.
-
-
Pharmacodynamics:
-
At the same time points as the PK analysis, or at a time point corresponding to the expected peak drug concentration, collect tissues of interest (e.g., tumor, brain, spleen).
-
Prepare protein extracts from the tissues.
-
Assess the level of histone acetylation (e.g., acetylated-Histone H3, acetylated-Histone H4) by Western blot analysis.[12] This will confirm target engagement by this compound.
-
Protocol 3: Efficacy Study in a Disease-Specific Mouse Model
This protocol provides a general framework for evaluating the therapeutic efficacy of this compound in a relevant mouse model.
Procedure:
-
Animal Model Selection: Choose a mouse model that is appropriate for the therapeutic indication of interest (e.g., xenograft model for cancer[12][13], transgenic model for neurodegenerative disease[1][2]).
-
Study Design:
-
Randomly assign mice to different treatment groups: Vehicle control, this compound (at least two different doses), and a positive control if available.
-
The number of animals per group should be sufficient for statistical power (typically 8-10 mice per group).
-
-
Treatment: Administer this compound according to the predetermined dose and schedule.
-
Monitoring and Endpoint Analysis:
-
Monitor the health of the animals regularly (body weight, general appearance, behavior).
-
Measure disease-specific endpoints throughout the study. For example:
-
At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, immunohistochemistry for markers of apoptosis or cell proliferation, gene expression analysis).
-
Mandatory Visualization
Diagram of the Experimental Workflow for In Vivo Evaluation of this compound
Caption: In vivo evaluation workflow for this compound.
Conclusion
The successful preclinical development of this compound in a mouse model requires a systematic approach that includes formulation development, pharmacokinetic and pharmacodynamic characterization, and robust efficacy studies in a relevant disease model. The protocols and data presented in this application note provide a solid foundation for initiating such studies. Careful planning and execution of these experiments will be crucial in determining the therapeutic potential of this compound.
References
- 1. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice | PLOS One [journals.plos.org]
- 2. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic administration of an HDAC inhibitor treats both neurological and systemic Niemann-Pick type C disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitor pre-treatment enhances the efficacy of DNA-interacting chemotherapeutic drugs in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of HDAC-IN-55 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression.[1][2][3] HDAC inhibitors, such as the novel compound HDAC-IN-55, block this activity, resulting in histone hyperacetylation and a more open chromatin state, which can reactivate the expression of tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells.[1][4][5][6] Western blotting is a fundamental technique to assess the efficacy of HDAC inhibitors by detecting changes in the acetylation status of their target proteins, primarily histones.[7]
This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound to evaluate its effect on histone acetylation.
Mechanism of Action
Histone acetyltransferases (HATs) and HDACs maintain a dynamic equilibrium of histone acetylation. This compound is hypothesized to inhibit the enzymatic activity of HDACs, leading to an accumulation of acetylated histones. This increased acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The resulting relaxed chromatin structure allows transcription factors greater access to DNA, thereby altering gene expression patterns.[4][8]
Expected Outcomes
Treatment of cells with an effective dose of this compound is expected to lead to a dose- and time-dependent increase in the acetylation of histones, such as Histone H3 and Histone H4. This can be observed as an increase in the band intensity of acetylated histones on a Western blot. Conversely, the total levels of the corresponding histone proteins should remain relatively unchanged, serving as a loading control. Some HDAC inhibitors have also been shown to affect the expression levels of specific HDAC isoforms.[9][10][11]
Data Presentation
The following table summarizes the expected quantitative data from a Western blot experiment investigating the effect of this compound.
| Target Protein | Vehicle Control (DMSO) | This compound (Low Conc.) | This compound (High Conc.) | Fold Change (High Conc. vs. Control) |
| Acetyl-Histone H3 | Baseline Intensity | Increased Intensity | Significantly Increased Intensity | >1 |
| Total Histone H3 | Baseline Intensity | ~ Baseline Intensity | ~ Baseline Intensity | ~1 |
| Acetyl-Histone H4 | Baseline Intensity | Increased Intensity | Significantly Increased Intensity | >1 |
| Total Histone H4 | Baseline Intensity | ~ Baseline Intensity | ~ Baseline Intensity | ~1 |
| HDAC1 | Baseline Intensity | Variable | Variable | Variable |
| β-Actin (Loading Control) | Baseline Intensity | Baseline Intensity | Baseline Intensity | ~1 |
Experimental Protocols
A detailed methodology for the key experimental steps is provided below.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[12]
Protein Extraction
Option 1: Whole-Cell Lysate [13][14][15]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse adherent cells directly on the plate by adding ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.[13]
-
Incubation and Collection: Incubate on ice for 30 minutes. Scrape adherent cells and transfer the lysate to a microfuge tube.[13]
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris.[13]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.
Option 2: Histone Extraction (Acid Extraction Method) [12][16]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using a Triton Extraction Buffer (TEB) and incubate on a rotator for 10 minutes at 4°C.[12]
-
Nuclei Isolation: Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.[12]
-
Histone Extraction: Resuspend the nuclear pellet in 0.2 N HCl and rotate overnight at 4°C to extract histones.[12][16]
-
Clarification: Centrifuge at 6,500 x g for 10 minutes at 4°C and collect the supernatant containing the histones.[12]
-
Neutralization: Neutralize the acidic extract by adding Tris-HCl (pH 8.0).[12]
Protein Quantification
-
Assay Selection: Determine the protein concentration of the lysates using a Bradford or BCA protein assay according to the manufacturer's instructions.[17][18][19][20][21]
-
Standard Curve: Prepare a series of protein standards (e.g., BSA) to generate a standard curve.[17][19]
-
Measurement: Measure the absorbance of the standards and samples at the appropriate wavelength (595 nm for Bradford assay).[17][20]
-
Concentration Calculation: Calculate the protein concentration of the samples based on the standard curve.[17][20]
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix equal amounts of protein (e.g., 10-50 µg) with Laemmli sample buffer and boil for 5 minutes at 95-100°C to denature the proteins.
-
Gel Electrophoresis: Load the samples onto a high-percentage (e.g., 15% for histones) SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12][22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22][23] PVDF membranes are recommended for their durability, especially if stripping and reprobing is planned.[24]
-
Membrane Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[25][26][27] For phospho-specific antibodies, BSA is generally preferred.[26][27]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, anti-total-Histone H3) diluted in blocking buffer overnight at 4°C with gentle shaking.[25]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[25][28]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[22][28]
-
Final Washes: Repeat the washing step with TBST three times for 10 minutes each.[22][28]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system or X-ray film.[29]
-
Stripping and Reprobing (Optional): To probe for another protein on the same blot, the membrane can be stripped of the primary and secondary antibodies and then re-probed.[24][30][31][32][33] It is advisable to probe for the least abundant protein first.[24][31]
Visualizations
Signaling Pathway of HDAC Inhibition
Caption: Mechanism of action of this compound leading to altered gene expression.
Experimental Workflow for Western Blotting
Caption: Step-by-step workflow for Western blot analysis of this compound treated cells.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase 1 (HDAC1) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 6. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Roles of histone deacetylases in epigenetic regulation: emerging paradigms from studies with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 | The EMBO Journal [link.springer.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. rndsystems.com [rndsystems.com]
- 15. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 16. Histone acidic extraction, Western blotting and in vitro HDAC activity [bio-protocol.org]
- 17. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 18. Bradford Protein Assay [bio-protocol.org]
- 19. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 20. Bradford protein assay | Abcam [abcam.com]
- 21. bioagilytix.com [bioagilytix.com]
- 22. sysy.com [sysy.com]
- 23. spb.dia-m.ru [spb.dia-m.ru]
- 24. bio-rad.com [bio-rad.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. assaybiotechnology.com [assaybiotechnology.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. ECL Western Blotting Substrate Protocol [promega.com]
- 30. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. blog.addgene.org [blog.addgene.org]
- 32. abcam.com [abcam.com]
- 33. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for HDAC Inhibitors in Chromatin Immunoprecipitation (ChIP) Assays
Note: No specific public data could be found for a compound designated "HDAC-IN-55." The following application notes and protocols are provided for a representative pan-histone deacetylase (HDAC) inhibitor and are based on established methodologies for this class of compounds in chromatin immunoprecipitation assays. This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[1][2][3] HDAC inhibitors are small molecules that block the activity of these enzymes, leading to an accumulation of acetylated histones (hyperacetylation).[4][5] This, in turn, results in a more relaxed chromatin structure, facilitating the binding of transcription factors and promoting gene expression.[1][4] The Chromatin Immunoprecipitation (ChIP) assay is a powerful technique used to investigate the interactions between proteins (like acetylated histones) and DNA within the cell.[6][7] By employing an antibody specific to an acetylated histone mark, the associated DNA fragments can be isolated and identified, allowing for the study of how HDAC inhibitors affect the chromatin landscape at specific genomic loci.[7]
Mechanism of Action
HDAC inhibitors typically function by chelating the zinc ion within the catalytic site of zinc-dependent HDACs (Classes I, II, and IV), thereby blocking their enzymatic activity.[8][9] This inhibition shifts the balance of histone acetylation towards a hyperacetylated state, which is a hallmark of transcriptionally active chromatin.[4] Beyond histones, HDACs also deacetylate a variety of non-histone proteins, including transcription factors, chaperones, and signaling molecules, affecting their stability and function.[1][8] Therefore, the effects of HDAC inhibitors on cellular processes can be widespread, influencing cell cycle progression, apoptosis, and differentiation.[1][4]
Caption: Mechanism of HDAC inhibitor action on histone acetylation and gene expression.
Data Presentation
The following table summarizes hypothetical quantitative data from a ChIP-qPCR experiment designed to assess the efficacy of a representative HDAC inhibitor in increasing histone H3 lysine 27 acetylation (H3K27ac) at the promoter of a target gene, such as the cell cycle regulator CDKN1A (p21).
| Treatment Group | Target Gene Promoter (CDKN1A) Enrichment (Fold Change vs. IgG) | Negative Control Locus Enrichment (Fold Change vs. IgG) |
| Vehicle Control (DMSO) | 4.5 | 1.2 |
| HDAC Inhibitor (1 µM) | 35.2 | 1.4 |
| HDAC Inhibitor (5 µM) | 78.9 | 1.3 |
This representative data illustrates the expected dose-dependent increase in a specific histone acetylation mark at a target gene promoter following treatment with an HDAC inhibitor.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay Protocol
This protocol is a standard procedure for investigating the effects of an HDAC inhibitor on histone modifications at specific genomic locations.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with the desired concentrations of the HDAC inhibitor or vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours).
2. Cross-linking: a. Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. b. Incubate for 10 minutes at room temperature with gentle shaking. c. Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
3. Cell Lysis and Chromatin Shearing: a. Wash cells twice with ice-cold PBS. b. Scrape the cells, collect them by centrifugation, and resuspend the pellet in a lysis buffer containing protease inhibitors. c. Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be determined empirically for each cell type and instrument. d. Centrifuge the sonicated lysate to pellet cell debris.
4. Immunoprecipitation: a. Dilute the supernatant (chromatin) with a ChIP dilution buffer. b. Save a small aliquot of the diluted chromatin as the "input" control. c. Pre-clear the chromatin with protein A/G magnetic beads. d. Add the specific antibody for the acetylated histone mark of interest (e.g., anti-H3K27ac) or a negative control IgG antibody to the pre-cleared chromatin. e. Incubate overnight at 4°C with rotation. f. Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
5. Washes: a. Sequentially wash the beads with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
6. Elution and Reverse Cross-linking: a. Elute the immunoprecipitated chromatin from the beads using an elution buffer. b. Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours. c. Treat with RNase A and Proteinase K to remove RNA and proteins.
7. DNA Purification: a. Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
8. Analysis: a. Quantify the purified DNA. b. Perform qPCR using primers specific to the target gene promoter and a negative control region to determine the enrichment of the histone mark.
Caption: Workflow of the Chromatin Immunoprecipitation (ChIP) assay.
Signaling Pathway Visualization
HDAC inhibitors can influence various signaling pathways. One of the well-documented effects is the upregulation of the p21 (CDKN1A) gene, which is a cyclin-dependent kinase inhibitor involved in cell cycle arrest.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HDAC-IN-55 in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, leading to a more compact chromatin structure and generally, transcriptional repression.[1] In various cancers, HDACs are often overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.
HDAC-IN-55 is a potent pan-HDAC inhibitor designed for the investigation of epigenetic mechanisms in gene expression. By inhibiting the activity of class I and II HDACs, this compound leads to the hyperacetylation of histones, resulting in a more relaxed chromatin state. This "open" chromatin allows for the transcriptional machinery to access DNA, leading to the re-expression of silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[2] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to study its effects on gene expression and cellular processes.
Mechanism of Action
This compound functions by binding to the zinc-containing catalytic domain of HDAC enzymes, thereby blocking their deacetylase activity. This leads to an accumulation of acetylated histones, particularly on the N-terminal tails of histone H3 and H4. The increased acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and DNA. This results in a less condensed chromatin structure, making gene promoters more accessible to transcription factors and RNA polymerase, ultimately leading to changes in gene expression. A key pathway affected by HDAC inhibitors is the p53-p21 axis, where inhibition of HDACs can lead to the activation of p53 and subsequent upregulation of the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest.[3][4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tumor Suppressor p53 and Histone Deacetylase 1 Are Antagonistic Regulators of the Cyclin-Dependent Kinase Inhibitor p21/WAF1/CIP1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Therapy with HDAC-IN-55
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have shown significant promise in oncology. By preventing the removal of acetyl groups from histones and other proteins, HDAC inhibitors can alter chromatin structure and gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1] While HDAC inhibitors have demonstrated some efficacy as monotherapies, particularly in hematological malignancies, their true potential appears to lie in combination with other anticancer agents.[1][2] Synergistic effects have been observed when HDAC inhibitors are combined with chemotherapy, radiotherapy, targeted therapies, and immunotherapy, often leading to enhanced tumor cell killing and the potential to overcome drug resistance.[1]
This document provides detailed application notes and experimental protocols for investigating the combination of HDAC-IN-55 , a putative pan-HDAC inhibitor, with other drugs. Given the limited publicly available information on this compound, the following protocols and conceptual frameworks are based on the well-established principles of pan-HDAC inhibitor activity and can be adapted by researchers.
Mechanism of Action and Rationale for Combination Therapy
HDAC inhibitors exert their effects through multiple mechanisms, making them ideal candidates for combination therapies. The primary mechanism involves the hyperacetylation of histone proteins, leading to a more relaxed chromatin structure. This "opening" of the chromatin can increase the accessibility of DNA to transcription factors and DNA-damaging agents, thereby enhancing the efficacy of certain chemotherapeutics.[2]
Beyond histones, HDAC inhibitors also affect the acetylation status and function of numerous non-histone proteins involved in critical cellular processes.[3][4] Key pathways modulated by HDAC inhibitors include:
-
p53 Signaling: HDAC inhibitors can increase the acetylation and stabilization of the tumor suppressor protein p53, promoting cell cycle arrest and apoptosis.[3][5][6]
-
PI3K/Akt/mTOR Pathway: This crucial survival pathway can be negatively regulated by HDAC inhibitors, leading to decreased cell proliferation and survival.[7][8][9][10] Combining HDAC inhibitors with PI3K/mTOR inhibitors has shown synergistic effects.[7][8][11]
-
MAPK/ERK Pathway: The MAPK/ERK signaling cascade, often hyperactivated in cancer, can be modulated by HDAC inhibitors. Combination with MAPK/ERK pathway inhibitors can lead to enhanced apoptosis.[12][13][14][15]
-
Apoptosis Regulation: HDAC inhibitors can upregulate pro-apoptotic proteins (e.g., Bim, Bak, Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), shifting the cellular balance towards cell death.[3]
The rationale for combining this compound with other drugs is to exploit these mechanisms for a multi-pronged attack on cancer cells, potentially leading to synergistic or additive effects, dose reduction of toxic agents, and prevention or reversal of drug resistance.
Data Presentation: Evaluating Synergy
A critical aspect of combination therapy research is the quantitative assessment of drug interaction. The most common method is the calculation of the Combination Index (CI) based on the Chou-Talalay method.[16][17][18][19] The CI provides a quantitative measure of the interaction between two or more drugs.
Table 1: Interpretation of Combination Index (CI) Values
| Combination Index (CI) | Interpretation |
| < 0.9 | Synergy |
| 0.9 - 1.1 | Additive Effect |
| > 1.1 | Antagonism |
Source: Adapted from Chou and Talalay.[16][18][20][19]
Experimental data from cell viability assays should be used to calculate CI values at different effect levels (e.g., 50%, 75%, and 90% growth inhibition). This can be facilitated by software such as CompuSyn.[21]
Table 2: Hypothetical Synergy Data for this compound and Drug X in a Cancer Cell Line
| Combination | IC50 (nM) | Combination Index (CI) at Fa=0.5 | Dose Reduction Index (DRI) at Fa=0.5 |
| This compound alone | 100 | - | - |
| Drug X alone | 50 | - | - |
| This compound + Drug X (1:2 ratio) | - | 0.6 | This compound: 3.5Drug X: 2.8 |
Fa=0.5 represents the effect level of 50% inhibition. DRI indicates the fold-reduction in the dose of each drug in the combination to achieve the same effect as the drug alone.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other drugs.
Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo)
This protocol is designed to assess the effect of this compound in combination with another drug on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well clear or opaque-walled tissue culture plates
-
This compound (stock solution in DMSO)
-
Combination drug (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO or appropriate solubilization buffer for MTT
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in culture medium.
-
Treat cells with each drug alone and in combination at various concentrations. It is common to use a constant ratio of the two drugs based on their individual IC50 values.[22]
-
Include vehicle-treated (e.g., DMSO) control wells.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
Viability Assessment:
-
For MTT Assay: [23]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Incubate at room temperature in the dark for at least 2 hours to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay: [24][25][26][27]
-
Equilibrate the plate to room temperature for about 30 minutes.[26][27]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., 100 µL).[25][27]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[26][27]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[26][27]
-
Measure luminescence using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each drug alone.
-
Use the dose-response data for the single agents and the combination to calculate the Combination Index (CI) using software like CompuSyn.
-
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis and necrosis in cells treated with this compound and a combination drug using flow cytometry.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
Cell Harvesting:
-
Induce apoptosis in cells by treating with this compound, the combination drug, or the combination for the desired time. Include a vehicle-treated negative control.
-
Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol is used to investigate the molecular mechanisms underlying the observed synergistic effects by examining changes in the expression and post-translational modification of key proteins.
Materials:
-
Treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-histone H3, anti-p21, anti-Bcl-2, anti-cleaved PARP, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound, the combination drug, or the combination for the desired time.
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the application of this compound in combination therapy.
Conclusion
The use of this compound in combination with other anticancer drugs represents a promising strategy to enhance therapeutic efficacy. The provided application notes and protocols offer a comprehensive framework for researchers to systematically evaluate the synergistic potential of such combinations, both at the cellular and molecular level. By understanding the underlying mechanisms of action, researchers can develop more rational and effective combination therapies for the treatment of cancer.
References
- 1. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 3. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Combinatorial antitumor effect of HDAC and the PI3K-Akt-mTOR pathway inhibition in a Pten defecient model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase Inhibitors as Multitarget-Directed Epi-Drugs in Blocking PI3K Oncogenic Signaling: A Polypharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Genotype-Tailored ERK/MAPK Pathway and HDAC Inhibition Rewires the Apoptotic Rheostat to Trigger Colorectal Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] HDAC and MAPK/ERK Inhibitors Cooperate To Reduce Viability and Stemness in Medulloblastoma | Semantic Scholar [semanticscholar.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Genotype-Tailored ERK/MAPK Pathway and HDAC Inhibition Rewires the Apoptotic Rheostat to Trigger Colorectal Cancer Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 17. punnettsquare.org [punnettsquare.org]
- 18. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. 4.2. Screening of In Vitro Cell Viability (MTT Assay) and Combination Study [bio-protocol.org]
- 24. reactionbiology.com [reactionbiology.com]
- 25. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 26. OUH - Protocols [ous-research.no]
- 27. promega.com [promega.com]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Annexin V Staining Protocol [bdbiosciences.com]
- 30. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for HDAC-IN-55 Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are designed to provide a comprehensive guide for the use of histone deacetylase (HDAC) inhibitors in primary neuron cultures. As specific data for "HDAC-IN-55" in neuronal applications is not publicly available, this document utilizes data and methodologies established for well-characterized, selective HDAC6 inhibitors, which are known for their neuroprotective and neurite-promoting effects without the cytotoxicity associated with pan-HDAC inhibitors. Researchers using this compound should use these protocols as a starting point and perform dose-response and toxicity studies to determine the optimal experimental conditions.
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the modification of chromatin structure. Beyond their canonical role in histone deacetylation, certain HDAC isoforms, particularly the cytoplasmic HDAC6, play a significant role in regulating the acetylation status of non-histone proteins like α-tubulin. This function is critical for microtubule dynamics, axonal transport, and overall neuronal health.
Inhibition of specific HDACs has emerged as a promising therapeutic strategy for various neurological disorders. Selective HDAC6 inhibition, in particular, has been shown to be neuroprotective and to promote neurite outgrowth, making it a valuable approach for studying neuronal regeneration and developing treatments for neurodegenerative diseases.[1]
This compound is a small molecule compound that has been identified as an inhibitor of cancer cell proliferation with an EC50 in the low micromolar range in some cancer cell lines. While its specific HDAC isoform targets are not publicly characterized, its potential as an HDAC inhibitor warrants investigation into its effects on primary neuron cultures. These application notes provide a framework for such investigations.
Data Presentation: Efficacy of Selective HDAC6 Inhibitors in Primary Neurons
The following tables summarize quantitative data from studies on selective HDAC6 inhibitors in primary neuron cultures, demonstrating their neuroprotective and neurite outgrowth-promoting activities.
Table 1: Neuroprotective Effects of Selective HDAC6 Inhibitors on Primary Cortical Neurons
| Inhibitor | Model System | Treatment Concentration | Duration of Treatment | Outcome Measure | Result | Reference |
| MA-I | Primary cortical neurons + Homocysteic acid (HCA; 5 mM) | 10 µM | 24 h | Neuronal Viability (MTT assay) | Significant protection compared to HCA treatment alone (p < 0.001) | [1] |
| MA-II | Primary cortical neurons + Homocysteic acid (HCA; 5 mM) | 10 µM | 24 h | Neuronal Viability (MTT assay) | Significant protection compared to HCA treatment alone (p < 0.001) | [1] |
| Tubastatin A | Primary cortical neurons + Oxidative stress | Not specified | Not specified | Rescue of neurotoxicity | Rescued neurotoxicity linked to oxidative stress | [2] |
Table 2: Effects of Selective HDAC6 Inhibitors on Neurite Outgrowth in Primary Neurons
| Inhibitor | Neuron Type | Treatment Concentration | Duration of Treatment | Outcome Measure | Result | Reference |
| Tubastatin A | Neuro2A cells | 0.01 - 10 µM | 48 h | Average neurite length | Dose-dependent increase in neurite length | [3] |
| CKD-504 | In vitro neural stem cell model | Not specified | Not specified | Tubulin acetylation, microtubule stabilization, axonal transport | Increased tubulin acetylation and axonal transport | [3] |
| T-3796106 | Primary neuronal cultures | 1 nM - 250 nM | 24 h | α-tubulin acetylation | Dose-dependent increase in α-tubulin acetylation | [4] |
| T-3793168 | Primary neuronal cultures | 1 nM - 250 nM | 24 h | α-tubulin acetylation | Dose-dependent increase in α-tubulin acetylation | [4] |
Experimental Protocols
The following are detailed protocols for the treatment of primary neuron cultures with an HDAC inhibitor. These should be adapted and optimized for this compound.
Primary Neuron Culture Protocol
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-A medium (supplemented with B-27 and GlutaMAX)
-
Papain (20 U/mL) in Hibernate-A without Ca2+
-
Plating medium: Neurobasal Plus Medium supplemented with B-27 Plus Supplement, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine (50 µg/mL in sterile water)
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell strainer (70 µm)
-
Hemocytometer or automated cell counter
-
Culture plates or dishes
Procedure:
-
Plate Coating: Coat culture vessels with 50 µg/mL poly-D-lysine solution for at least 1 hour at room temperature. Aspirate the solution and wash three times with sterile water. Allow plates to dry completely before use.[5]
-
Dissection: Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols. Dissect the cortices from E18 rat embryos in ice-cold Hibernate-A medium.
-
Digestion: Transfer the cortical tissue to a tube containing papain solution and incubate at 37°C for 15-20 minutes.
-
Dissociation: Gently aspirate the papain solution and wash the tissue twice with Hibernate-A medium. Triturate the tissue gently with a fire-polished Pasteur pipette in plating medium until a single-cell suspension is obtained.
-
Plating: Filter the cell suspension through a 70 µm cell strainer. Count the viable cells using a hemocytometer and trypan blue exclusion. Plate the neurons at a desired density (e.g., 1 x 10^5 cells/well in a 24-well plate) in pre-warmed plating medium.
-
Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Change half of the medium every 2-3 days with fresh, pre-warmed plating medium.
This compound Treatment Protocol
Materials:
-
This compound (or representative HDAC6 inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Primary neuron cultures (cultured for at least 5-7 days in vitro, DIV)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C as recommended by the supplier.
-
Working Solution Preparation: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in pre-warmed plating medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM).
-
Treatment: Carefully remove half of the medium from each well of the primary neuron culture and replace it with an equal volume of the medium containing the desired concentration of this compound. For the vehicle control, add medium containing the same final concentration of DMSO as the highest concentration of the inhibitor used.
-
Incubation: Return the plates to the incubator and incubate for the desired duration (e.g., 24-72 hours), depending on the experimental endpoint.
Neuroprotection Assay Protocol
This assay assesses the ability of this compound to protect neurons from an oxidative stress-induced insult.
Materials:
-
Primary neuron cultures
-
This compound
-
Oxidative stress-inducing agent (e.g., Homocysteic acid (HCA) or hydrogen peroxide (H2O2))
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or Live/Dead staining)
Procedure:
-
Culture primary neurons for 7-10 DIV.
-
Pre-treat the neurons with various concentrations of this compound or vehicle for 1-2 hours.
-
Induce oxidative stress by adding HCA (e.g., 5 mM final concentration) or H2O2 (e.g., 50-100 µM final concentration) to the culture medium. Include a control group with no stressor.
-
Incubate for 24 hours.
-
Assess cell viability using a preferred method according to the manufacturer's instructions.
Neurite Outgrowth Assay Protocol
This assay quantifies the effect of this compound on the growth of neurites.
Materials:
-
Primary neuron cultures (plated at a lower density to visualize individual neurons)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Microscope with fluorescence imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)
Procedure:
-
Plate primary neurons at a low density and culture for 2-3 DIV.
-
Treat the neurons with various concentrations of this compound or vehicle for 48-72 hours.[6]
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Acquire images using a fluorescence microscope.
-
Analyze the images using software to measure parameters such as the total length of neurites per neuron, the number of primary neurites, and the number of branch points.[7]
Mandatory Visualizations
Signaling Pathway: HDAC6 and Tubulin Acetylation
Caption: Signaling pathway of HDAC6-mediated tubulin deacetylation and its inhibition.
Experimental Workflow
Caption: General experimental workflow for assessing the effects of this compound.
References
- 1. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing HDAC6 ameliorates cognitive deficits in a mouse model for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 7. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
Troubleshooting & Optimization
HDAC-IN-55 solubility and stability issues
Welcome to the technical support center for HDAC-IN-55. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound, ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of histone deacetylases (HDACs). Its primary mechanism of action is to increase the expression of E-cadherin, a key protein involved in cell-cell adhesion. By inhibiting HDACs, which are enzymes that typically remove acetyl groups from histones and other proteins, this compound promotes a more open chromatin structure, leading to the transcription of genes like CDH1 (the gene encoding E-cadherin). This can result in the inhibition of cancer cell proliferation.
Q2: In which solvents is this compound soluble?
This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For other solvents, it is recommended to test solubility on a small scale first.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[1] To aid dissolution, gentle warming and sonication can be effective.[2] Always ensure the compound is fully dissolved before use.
Q4: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1]
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media
Cause: This is a common issue for many small molecule inhibitors that are dissolved in DMSO. When the DMSO stock is diluted into an aqueous solution, the significant change in solvent polarity can cause the hydrophobic compound to precipitate out of solution.
Solutions:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the full volume of your aqueous buffer or media, perform a stepwise dilution. First, dilute the stock into a smaller volume of the aqueous solution and mix well before adding it to the final volume.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (typically below 0.5%) to minimize cytotoxicity. However, for some poorly soluble compounds, a slightly higher, yet cell-tolerated, DMSO concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.
-
Increase Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing. This can prevent localized high concentrations that are prone to precipitation.
Issue 2: Inconsistent or Lack of Biological Activity
Cause: Several factors can contribute to a lack of expected biological effect. These can range from improper handling and storage to issues with the experimental setup.
Solutions:
-
Verify Compound Integrity: Ensure that the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. If there is any doubt, use a fresh aliquot of the stock solution.
-
Confirm Cell Line Sensitivity: The response to HDAC inhibitors can be cell-line dependent. Confirm that your chosen cell line expresses the target HDACs and is sensitive to HDAC inhibition.
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and experimental endpoint.
-
Check for Contamination: Microbial contamination can affect cell health and experimental outcomes. Regularly check your cell cultures for any signs of contamination.
Quantitative Data Summary
| Parameter | Solvent/Condition | Value | Citation |
| Solubility | DMSO | 100 mg/mL (321.19 mM) | [1] |
| Stock Solution Stability | -20°C | 1 month | [1] |
| -80°C | 6 months | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Before opening, bring the vial of this compound powder to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to aid dissolution. If necessary, sonicate the vial in a water bath for short intervals.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: Cell-Based Assay for E-cadherin Expression
-
Cell Seeding: Plate your cells of interest (e.g., SW620) in a suitable multi-well plate at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in your complete cell culture medium. Remember to perform a stepwise dilution from your DMSO stock to avoid precipitation. The final DMSO concentration should be consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Incubation: Treat the cells with the desired concentrations of this compound for the determined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against E-cadherin overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the E-cadherin signal to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: this compound inhibits HDACs, leading to increased E-cadherin expression.
Caption: General workflow for handling and using this compound.
References
Technical Support Center: Optimizing HDAC-IN-55 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of HDAC-IN-55 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of histone deacetylases (HDACs). Its primary mechanism of action involves binding to the active site of HDAC enzymes, preventing them from removing acetyl groups from histone and non-histone proteins. This leads to an increase in protein acetylation, which can alter gene expression and affect various cellular processes, including cell proliferation, cell cycle, and apoptosis.[1][2][3]
Q2: What are the known cellular effects of this compound?
This compound has been shown to inhibit the proliferation of cancer cells.[4] Specifically, it can increase the expression of E-cadherin, a key protein involved in cell-cell adhesion, which is often suppressed in cancer.[4] Like other HDAC inhibitors, it is expected to induce cell cycle arrest and apoptosis in sensitive cell lines.[1][2]
Q3: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on available data, EC50 values have been reported to be 4.47 µM in the SW620 colorectal carcinoma cell line and 1.61 µM in the H520 lung cancer cell line.[4] A concentration of 10 µM for 24 hours has been used to demonstrate an increase in E-cadherin expression in SW620 cells.[4] For initial experiments, it is recommended to perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) up to a higher concentration (e.g., 20 µM) to determine the optimal range for your specific cell line and endpoint.
Q4: How should I prepare and store this compound?
For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO. The stock solution should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Low or No Observed Activity of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to identify the optimal working concentration for your specific cell line and assay. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal duration of treatment for observing the desired effect. |
| Cell Line Resistance | Some cell lines may be inherently resistant to HDAC inhibitors.[5] Consider using a different cell line or a positive control cell line known to be sensitive to HDAC inhibitors. |
| Compound Degradation | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[4] |
| Assay-Specific Issues | Verify the functionality of your assay using a known positive control for the expected outcome (e.g., a different well-characterized HDAC inhibitor). |
Issue 2: High Cell Viability Despite Treatment (Lack of Cytotoxicity)
| Possible Cause | Troubleshooting Step |
| Short Treatment Duration | Cytotoxic effects may require longer incubation times. Extend the treatment duration (e.g., up to 72 hours or longer, depending on the cell doubling time). |
| Cell Confluency | High cell density can sometimes reduce the apparent cytotoxicity of a compound. Ensure cells are seeded at an appropriate density and are in the logarithmic growth phase during treatment. |
| Drug Efflux | Some cancer cells can actively pump out drugs, leading to resistance. Consider using a combination treatment with an inhibitor of drug efflux pumps if this is a suspected mechanism. |
| Pro-survival Signaling | Activation of pro-survival pathways can counteract the effects of HDAC inhibition.[5] Investigate key survival pathways in your cell line. |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding small volumes of the inhibitor. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outermost wells of the plate or fill them with sterile PBS or media.[6] |
| Solubility Issues | Visually inspect the media after adding this compound to ensure it has fully dissolved. If precipitation is observed, consider preparing intermediate dilutions in a co-solvent or using a lower final concentration. |
| Lot-to-Lot Variability | If you suspect variability between different batches of the compound, it is advisable to test a new lot alongside the old one to confirm consistent activity. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium. A typical concentration range to start with is 0.1 µM to 20 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Treatment: Remove the old medium and add the prepared drug dilutions to the wells in triplicate.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (typically 48-72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and solubilize formazan, or add CellTiter-Glo® reagent).
-
Data Analysis: Measure the absorbance or luminescence. Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.[1]
Protocol 2: Western Blot Analysis of Acetyl-Histone Levels
This protocol is to confirm the target engagement of this compound by measuring the acetylation of its primary targets, histones.
-
Cell Treatment: Plate cells in a 6-well plate and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Histone Extraction: Wash cells with ice-cold PBS. Histones can be extracted using an acid extraction method.[3][7] Briefly, lyse the cells, pellet the nuclei, and extract histones using 0.2 N HCl overnight at 4°C.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto a high-percentage (e.g., 15%) SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a specific acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: To ensure equal loading, strip the membrane and re-probe with an antibody against a total histone protein (e.g., anti-total-Histone H3). Quantify band intensities and normalize the acetyl-histone signal to the total histone signal.[3][8]
Data Presentation
Table 1: Reported EC50 Values for this compound
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| SW620 | Colorectal Carcinoma | 4.47 | [4] |
| H520 | Lung Cancer | 1.61 | [4] |
Table 2: Example of a Dose-Response Experiment for Determining IC50
| This compound (µM) | % Cell Viability (Example Data) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 0.5 | 80 |
| 1.0 | 60 |
| 2.5 | 45 |
| 5.0 | 20 |
| 10.0 | 10 |
| 20.0 | 5 |
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to cellular outcomes.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound effect on the E-cadherin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
common off-target effects of HDAC-IN-55
Welcome to the technical support center for HDAC-IN-XX. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential off-target effects during their experiments with this novel histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with HDAC inhibitors as a class?
A1: While HDAC inhibitors are designed to target HDAC enzymes, many exhibit a range of off-target effects due to their mechanism of action and structural similarities to other enzyme inhibitors. Common off-target effects can lead to various cellular changes and potential toxicities.[1][2] General off-target effects of HDAC inhibitors may include:
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Enzymatic Inhibition Beyond HDACs: A notable off-target is the inhibition of other zinc-dependent enzymes. For instance, hydroxamate-based HDAC inhibitors have been shown to frequently inhibit metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase.[3][4]
-
Kinase Activity Modulation: Some small molecule inhibitors can interact with the ATP-binding site of various kinases, leading to unintended modulation of signaling pathways.
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General Toxicity: Common toxicities observed in clinical settings for HDAC inhibitors include nausea, vomiting, fatigue, and transient decreases in platelet and white blood cell counts.[1] While often manageable, these can be indicative of broader cellular effects.
-
Cardiotoxicity: Electrocardiogram (ECG) changes have been noted in some clinical trials with HDAC inhibitors, although the clinical significance is still under investigation.[1][5]
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Metabolic and Liver Effects: Elevations in liver enzymes have been reported, suggesting potential metabolic off-target effects or hepatotoxicity.[1]
Q2: We are observing unexpected changes in extracellular vesicle secretion in our cell cultures treated with HDAC-IN-XX. Could this be an off-target effect?
A2: Yes, this is a plausible off-target effect, particularly if HDAC-IN-XX contains a hydroxamate functional group. Recent studies have identified metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a frequent off-target of hydroxamate-based HDAC inhibitors.[3][4] Inhibition of MBLAC2 has been directly linked to the accumulation of extracellular vesicles.[3][4] We recommend performing experiments to determine if HDAC-IN-XX inhibits MBLAC2 activity.
Q3: Our experiments show altered phosphorylation states of several proteins unrelated to histone acetylation. How can we investigate if this is due to off-target kinase inhibition?
A3: It is crucial to assess the kinase selectivity profile of HDAC-IN-XX. Many small molecule inhibitors can have unintended effects on kinases.[6] A broad kinase screen is the most direct way to identify potential off-target kinase interactions. This can be done through commercial services that test your compound against a large panel of kinases. If specific kinases are identified, further cell-based assays will be needed to confirm that the observed phosphorylation changes are a direct result of this off-target inhibition.
Troubleshooting Guides
Issue 1: Identifying Unintended Protein Binders of HDAC-IN-XX
If you suspect that HDAC-IN-XX is interacting with proteins other than the intended HDAC targets, a chemical proteomics approach can be used to identify these off-target binders.[3][6][7]
Experimental Protocol: Affinity Capture Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of HDAC-IN-XX with a linker and an affinity tag (e.g., biotin). A structurally similar but inactive control compound should also be synthesized.[6]
-
Cell Lysate Preparation: Prepare lysates from relevant cell lines treated with a vehicle control. Ensure the lysis buffer contains protease and phosphatase inhibitors.[6]
-
Affinity Capture: Immobilize the biotinylated HDAC-IN-XX probe and the inactive control on streptavidin-coated beads. Incubate the cell lysate with the beads to allow for protein binding.[6]
-
Competition Experiment: In a parallel experiment, pre-incubate the cell lysate with an excess of free, unmodified HDAC-IN-XX before adding the beads. This will serve to identify specific binders, as they will be outcompeted by the free compound.[6]
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins using a denaturing buffer.[6]
-
Mass Spectrometry: Digest the eluted proteins and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound proteins.[6][7]
-
Data Analysis: Proteins that are significantly enriched on the HDAC-IN-XX beads compared to the control beads, and whose binding is reduced in the competition experiment, are considered potential off-targets.
Workflow for Off-Target Identification
References
- 1. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HDAC-IN-55 Toxicity in Cell Culture
Welcome to the technical support center for HDAC-IN-55. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential toxicity and optimizing the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Histone Deacetylases (HDACs). By inhibiting HDACs, this compound prevents the removal of acetyl groups from histones and other non-histone proteins. This leads to an increase in acetylation, which can alter chromatin structure and gene expression, ultimately impacting cellular processes such as cell cycle progression and apoptosis.[1][2][3]
Q2: What are the common causes of toxicity with this compound in cell culture?
A2: Toxicity from this compound can stem from several factors:
-
On-target toxicity: The intended inhibitory effect on HDACs can lead to cell cycle arrest and apoptosis, which may be desirable in cancer cell lines but considered a toxic effect in other contexts.[4][5]
-
Off-target effects: The inhibitor may bind to other cellular targets besides HDACs, leading to unintended and potentially toxic consequences. Hydroxamate-based HDAC inhibitors have been reported to interact with other metalloenzymes.[6][7]
-
High concentrations: Using concentrations significantly above the effective concentration (EC50) or half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.
-
Prolonged exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.[8]
-
Compound instability: Degradation of the compound in cell culture media can lead to the formation of toxic byproducts or a loss of efficacy.[9][10]
Q3: How should I prepare and store a stock solution of this compound?
A3: Proper handling and storage are critical for the efficacy and reproducibility of your experiments with this compound.
-
Solubility: this compound is soluble in DMSO at a concentration of 100 mg/mL (321.19 mM).[11] Use high-quality, anhydrous DMSO for preparing your stock solution.[8]
-
Stock Solution Storage: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[11] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[8]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium is low, typically below 0.1% to 0.5%, to avoid solvent-induced toxicity.[9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed at desired inhibitory concentration. | 1. Concentration is too high for your cell line. 2. Prolonged exposure time. 3. Cell line is particularly sensitive. 4. Solvent (DMSO) toxicity. | 1. Perform a dose-response experiment to determine the optimal non-toxic working concentration. Test a broad range of concentrations, including those below the reported EC50 values.2. Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect.3. Consider using a more robust cell line if appropriate for your research question, or perform extensive optimization for your sensitive cell line.4. Run a vehicle control with the same final concentration of DMSO to assess its contribution to toxicity. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%). |
| Inconsistent results between experiments. | 1. Variability in compound preparation. 2. Variations in cell density at the time of treatment. 3. Instability of the compound in culture media. | 1. Aliquot the stock solution to avoid freeze-thaw cycles. Prepare fresh working solutions for each experiment.2. Ensure consistent cell seeding density and allow cells to reach a consistent stage of growth before adding this compound.3. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment (see Experimental Protocols section). Consider replacing the media with freshly prepared inhibitor at regular intervals for long-term experiments.[9][10] |
| No observable effect of this compound. | 1. Compound inactivity due to improper storage or degradation. 2. Low expression of target HDACs in your cell line. 3. Cell line is resistant to HDAC inhibition. | 1. Use a fresh aliquot of the stock solution. If possible, verify the compound's activity in a cell-free HDAC activity assay.2. Confirm the expression of target HDACs in your cell line via Western blot or qPCR.3. Consider using a different cell line known to be sensitive to HDAC inhibitors. |
| Observed toxicity may be due to off-target effects. | The inhibitor is interacting with other proteins besides the intended HDAC targets. | 1. Perform a rescue experiment. If possible, overexpressing the target HDAC may rescue the toxic phenotype, suggesting an on-target effect.2. Use a structurally different HDAC inhibitor as a control. If a different inhibitor with a similar HDAC inhibition profile produces the same phenotype, it is more likely an on-target effect.3. Consider proteomics-based approaches to identify potential off-target binding partners.[6] |
Quantitative Data
This compound Efficacy
| Cell Line | EC50 (µM) |
| SW620 (colorectal adenocarcinoma) | 4.47[11] |
| H520 (lung squamous cell carcinoma) | 1.61[11] |
| EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. |
Comparative Cytotoxicity of Other HDAC Inhibitors
The following table provides a reference for the cytotoxic concentration 50 (CC50) and inhibitory concentration 50 (IC50) values of other HDAC inhibitors in various cell lines. This can help in estimating a starting concentration range for your experiments with this compound.
| Inhibitor | Cell Line | Assay | IC50 / CC50 (µM) |
| Vorinostat (SAHA) | A2780 (ovarian cancer) | Cell Viability | ~7.5 (IC50)[12] |
| MV4-11 (leukemia) | Cytotoxicity | 0.093 (IC50)[13] | |
| Daudi (lymphoma) | Cytotoxicity | 0.137 (IC50)[13] | |
| Panobinostat (LBH589) | Human Lymphocytes (PBMC) | Cytotoxicity | < 0.02 (IC50)[14] |
| Melanoma Cell Lines | Cytotoxicity | > 0.6 (IC50)[14] | |
| Belinostat (PXD101) | Jurkat (T-cell leukemia) | Cytotoxicity | ~5-10 (CC50)[15] |
| MGCD0103 | Various Cancer Cell Lines | HDAC Inhibition | Varies by cell line[16] |
| Novel HDAC Inhibitor (19i) | Urothelial Carcinoma Cell Lines | Cytotoxicity | ~0.6-1.5 (CC50)[11] |
| [13]-Shogaol Derivative (5j) | HeLa (cervical cancer) | Antiproliferative | 8.09 (IC50)[5] |
| HCT116 (colon cancer) | Antiproliferative | 9.65 (IC50)[5] | |
| MCF-7 (breast cancer) | Antiproliferative | 11.57 (IC50)[5] |
Note: IC50 and CC50 values are highly dependent on the cell line, assay conditions, and exposure time. This table should be used as a general guide.
Experimental Protocols
Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration of this compound that is cytotoxic to a specific cell line.
Materials:
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This compound stock solution (in DMSO)
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Cell line of interest
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Complete cell culture medium
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96-well clear flat-bottom tissue culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Dilution and Treatment: Prepare a series of dilutions of this compound in complete medium from your DMSO stock. A common approach is to use a 2-fold or 3-fold serial dilution over a wide concentration range (e.g., from 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[17]
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Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[9][17]
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 or CC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is to determine if the observed cytotoxicity of this compound is due to the induction of apoptosis.
Materials:
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This compound
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Cell line of interest
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6-well tissue culture plates
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Phosphate-Buffered Saline (PBS)
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Flow cytometer
Procedure:
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Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the determined exposure time. Include a vehicle control.
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Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
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Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathway: Caspase-Dependent Apoptosis
Caption: Caspase-dependent apoptosis pathways initiated by this compound.
Experimental Workflow: Determining this compound Cytotoxicity
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
Logical Relationship: Troubleshooting High Cell Death
Caption: A logical workflow for troubleshooting high cell death with this compound.
References
- 1. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New [6]-Shogaol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exposure to a histone deacetylase inhibitor has detrimental effects on human lymphocyte viability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Table 1 from Histone deacetylase (HDAC) inhibitors with a novel connecting unit linker region reveal a selectivity profile for HDAC4 and HDAC5 with improved activity against chemoresistant cancer cells. | Semantic Scholar [semanticscholar.org]
- 17. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with HDAC Inhibitors
Disclaimer: Information on a specific compound named "HDAC-IN-55" could not be located in publicly available scientific literature. The following troubleshooting guide and frequently asked questions have been developed for researchers using pan-histone deacetylase (HDAC) inhibitors, particularly those based on a hydroxamic acid scaffold. The principles and recommendations provided are general and should be adapted and validated for the specific inhibitor being used in your experiments.
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with HDAC inhibitors.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with HDAC inhibitors, leading to inconsistent results.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or No Enzyme Inhibition | Incorrect enzyme or substrate combination. | Ensure the specific HDAC isoform you are using is sensitive to the inhibitor and that the substrate is appropriate for that enzyme.[1] |
| Insufficient incubation time. | Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate to allow for adequate binding.[1] | |
| Inactive enzyme. | Verify the HDAC enzyme's activity using a standard activity assay before performing inhibition studies.[1] | |
| Inhibitor Instability/Degradation | The hydroxamic acid moiety can be unstable under certain conditions. | |
| Poor Solubility | The inhibitor may not be fully dissolved in the assay buffer or cell culture medium. | |
| High Variability Between Replicates | Pipetting inaccuracies. | Use calibrated pipettes and pre-wet the tips, especially for small volumes of enzyme, substrate, and inhibitors.[1] |
| Inadequate mixing of reagents. | Gently mix the plate after each reagent addition to ensure homogeneity.[1] | |
| Edge effects in microplates. | Evaporation from outer wells can concentrate reagents. Avoid using the outermost wells or fill them with buffer or water to mitigate this effect.[1] | |
| Temperature fluctuations. | Maintain a consistent temperature throughout the assay, as enzyme kinetics are highly temperature-dependent. Pre-warm reagents and equipment to the assay temperature.[1] | |
| Unexpected Off-Target Effects | Lack of inhibitor selectivity. | Many HDAC inhibitors are pan-inhibitors, affecting multiple HDAC isoforms.[2][3] This can lead to a wide range of cellular effects. Consider using isoform-selective inhibitors if a specific HDAC is being targeted.[3][4] |
| Non-histone protein effects. | HDACs deacetylate numerous non-histone proteins, including transcription factors and chaperones.[2] Observed effects may not be solely due to histone hyperacetylation. | |
| Cellular Resistance Mechanisms | Upregulation of drug efflux pumps (e.g., P-glycoprotein). | |
| Induction of protective pathways. | Inhibition of HDACs can sometimes induce pro-survival pathways, such as the upregulation of p21, which can confer protective effects in cancer cells. | |
| Discrepancy Between Biochemical and Cellular Assays | Poor cell permeability. | The inhibitor may have potent activity against the isolated enzyme but may not efficiently cross the cell membrane. |
| Cellular metabolism of the inhibitor. | The compound may be rapidly metabolized or inactivated within the cell. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for hydroxamic acid-based HDAC inhibitors?
A1: Hydroxamic acid-based HDAC inhibitors function by chelating the zinc ion (Zn2+) located in the catalytic active site of class I, II, and IV HDACs.[5][6][7] This interaction blocks the substrate from binding and prevents the removal of acetyl groups from histone and non-histone proteins. The accumulation of acetylated histones leads to a more open chromatin structure, which can alter gene expression.[2]
Q2: What are the different classes of HDACs, and why is selectivity important?
A2: Human HDACs are divided into four classes based on their homology to yeast enzymes. Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), and Class IV (HDAC11) are zinc-dependent.[8] Class III HDACs (sirtuins) are NAD+-dependent and are not inhibited by hydroxamic acid-based inhibitors.[9] Different HDAC isoforms have distinct biological functions, and their dysregulation is associated with different diseases.[10] Isoform-selective inhibitors can help to elucidate the specific roles of individual HDACs and may offer improved therapeutic efficacy with fewer side effects compared to pan-inhibitors.[2][3]
Q3: What are some common off-target effects of pan-HDAC inhibitors?
A3: Pan-HDAC inhibitors can have a wide range of effects due to the inhibition of multiple HDAC isoforms. These can include cell cycle arrest, induction of apoptosis, and changes in the expression of numerous genes.[11] Additionally, HDACs deacetylate many non-histone proteins, so the observed cellular phenotype may be a composite of effects on various signaling pathways.[2]
Q4: How should I prepare and store my HDAC inhibitor?
A4: Most HDAC inhibitors are soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -80°C to minimize freeze-thaw cycles. For experiments, dilute the stock solution to the desired final concentration in the appropriate assay buffer or cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can have cytotoxic effects.
Q5: What controls should I include in my HDAC inhibitor experiments?
A5: For in vitro HDAC activity assays, essential controls include:
-
No-Enzyme Control: To measure the background signal.[1]
-
Vehicle Control (e.g., DMSO): To determine 100% enzyme activity.[1]
-
Positive Control Inhibitor (e.g., Trichostatin A or SAHA): To confirm that the assay is working correctly.[1]
For cell-based assays, a vehicle control is crucial to distinguish the effects of the inhibitor from the effects of the solvent.
Quantitative Data Summary
The following table summarizes the IC50 values for several common hydroxamic acid-based HDAC inhibitors against different HDAC isoforms. This data illustrates the varying selectivity profiles of different inhibitors.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Selectivity Profile |
| Trichostatin A (TSA) | 3.4 | 4 | 2.9 | 1.8 | 120 | Pan-HDAC (Class I/II) |
| Vorinostat (SAHA) | 10 | 20 | 20 | 30 | 100 | Pan-HDAC (Class I/II)[12] |
| Belinostat (PXD101) | 20 | 30 | 40 | 30 | 50 | Pan-HDAC (Class I/II) |
| Panobinostat (LBH589) | 1 | 2 | 4 | 20 | 10 | Pan-HDAC (Class I/II) |
Note: IC50 values can vary depending on the assay conditions. The values presented here are approximate and for comparative purposes.
Experimental Protocols
General Protocol for In Vitro HDAC Activity Assay (Fluorometric)
-
In a 96-well black microplate, add the assay buffer to each well.
-
Add the vehicle control (e.g., DMSO) to the 100% activity wells.
-
Add a positive control inhibitor (e.g., Trichostatin A) to the positive control wells.
-
Add the test HDAC inhibitor (e.g., "this compound") at various concentrations to the test wells.
-
Add the HDAC enzyme to all wells except the no-enzyme blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the developer solution containing a protease to cleave the deacetylated substrate and release the fluorophore.
-
Incubate for an additional 10-15 minutes at 37°C.
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test inhibitor and determine the IC50 value.
General Protocol for Western Blot Analysis of Histone Acetylation
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the HDAC inhibitor at various concentrations and for different time points. Include a vehicle-treated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a broad-spectrum HDAC inhibitor (like Trichostatin A and Sodium Butyrate) to preserve the acetylation state during sample processing.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control, such as total Histone H3 or GAPDH.
Visualizations
Caption: General mechanism of HDAC inhibition.
Caption: A typical experimental workflow for testing an HDAC inhibitor.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 8. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Scaffold dependent histone deacetylase (HDAC) inhibitor induced re-equilibration of the subcellular localization and post-translational modification state of class I HDACs | PLOS One [journals.plos.org]
- 11. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
HDAC-IN-55 protocol modifications for sensitive cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using HDAC-IN-55, with a particular focus on applications involving sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (CAS: 1268674-16-3) is a small molecule inhibitor of histone deacetylases (HDACs).[1] Its chemical structure contains a hydroxamic acid moiety, classifying it as a hydroxamate-based HDAC inhibitor. These inhibitors function by chelating the zinc ion within the active site of HDAC enzymes, which is crucial for their catalytic activity.[2][3] By inhibiting HDACs, this compound leads to an accumulation of acetylated histones and other non-histone proteins. This results in a more open chromatin structure, facilitating gene transcription.[4] A known effect of this compound is the increased expression of E-cadherin, which can inhibit cancer cell proliferation.[1]
Q2: What are the known EC50 values for this compound?
The half-maximal effective concentration (EC50) of this compound has been determined in the following human cancer cell lines[1]:
| Cell Line | Cancer Type | EC50 (µM) |
| SW620 | Colorectal Adenocarcinoma | 4.47 |
| H520 | Lung Squamous Cell Carcinoma | 1.61 |
Q3: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years, or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q4: In which solvent should I dissolve this compound?
This compound is soluble in DMSO at a concentration of 100 mg/mL (321.19 mM).[1] For cell culture experiments, it is crucial to use high-quality, anhydrous DMSO to prepare a concentrated stock solution.
Troubleshooting Guide for Sensitive Cells
Sensitive cell lines can exhibit significant cytotoxicity or morphological changes even at low concentrations of HDAC inhibitors. This guide provides solutions to common problems encountered when using this compound with such cells.
Q1: I am observing high levels of cell death even at the published EC50 concentrations. What should I do?
-
Answer: The sensitivity to HDAC inhibitors can be highly cell-type dependent.[5] The published EC50 values serve as a starting point, but for sensitive cells, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.
-
Recommendation: Start with a much lower concentration range than the published EC50 values. For example, begin with a serial dilution starting from the nanomolar range up to the low micromolar range.
-
Time-Course Experiment: The duration of exposure to this compound can also significantly impact cell viability.[6] Conduct a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) at a fixed, low concentration of the inhibitor to identify the shortest effective treatment duration that minimizes cytotoxicity while still achieving the desired biological effect.
-
Cell Seeding Density: Ensure that cells are seeded at an optimal density. Low cell density can make cells more susceptible to drug-induced toxicity.
-
Q2: My cells are showing significant morphological changes (e.g., flattening, elongation) after treatment. Is this normal?
-
Answer: Yes, morphological changes are a known effect of HDAC inhibitors in some cell types. These changes can be indicative of cell cycle arrest or differentiation.[7] However, if these changes are accompanied by widespread cell detachment and death, it is a sign of excessive cytotoxicity.
-
Recommendation: If the morphological changes are not the intended endpoint of your experiment and are associated with poor cell health, reduce the concentration of this compound and/or the incubation time as described in the previous point.
-
Documentation: Carefully document any morphological changes with images at each concentration and time point to correlate them with your experimental readouts.
-
Q3: I am not observing any effect of this compound on my target of interest (e.g., no change in histone acetylation or E-cadherin expression). What could be the reason?
-
Answer: This could be due to several factors, including insufficient inhibitor concentration, a short incubation period, or the specific biology of your cell line.
-
Verify Target Expression: Confirm that your cell line expresses the HDAC isoforms that are targeted by this compound.
-
Optimize Concentration and Time: It's possible that the concentration is too low or the incubation time is too short to induce a measurable effect. Gradually increase the concentration and/or extend the incubation time, while carefully monitoring cell viability.
-
Positive Control: Include a well-characterized pan-HDAC inhibitor, such as Trichostatin A (TSA) or Vorinostat (SAHA), as a positive control to ensure that the experimental system is responsive to HDAC inhibition.
-
Assay Sensitivity: Ensure that your detection method (e.g., Western blot antibodies, qPCR primers) is sensitive enough to detect changes in your target protein or gene expression.
-
Q4: I am seeing a high degree of variability between my replicate wells. How can I improve the reproducibility of my experiment?
-
Answer: High variability can be caused by several factors, including inconsistent cell seeding, pipetting errors, or uneven drug distribution.
-
Standardize Cell Seeding: Ensure a uniform cell number in each well by carefully counting and mixing the cell suspension before plating.
-
Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound.
-
Thorough Mixing: After adding the inhibitor to the wells, gently mix the plate to ensure even distribution.
-
Edge Effects: To minimize evaporation and temperature gradients in the outer wells of a microplate, consider not using the outermost wells for experimental samples or filling them with sterile PBS or media.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Sensitive Cells
This protocol describes a dose-response experiment to identify the optimal concentration range of this compound that induces the desired biological effect with minimal cytotoxicity.
Materials:
-
Sensitive cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well clear-bottom black tissue culture plates (for viability assays)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution. Aliquot and store at -80°C.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 70-80% confluency). Allow the cells to adhere overnight.
-
Prepare Serial Dilutions: On the day of treatment, prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range for sensitive cells is 0.01, 0.05, 0.1, 0.5, 1, 2.5, 5, and 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Fit a dose-response curve to the data to determine the IC50 (half-maximal inhibitory concentration) for cell viability. The optimal concentration for your experiments should be below the IC50 and should be the lowest concentration that gives the desired biological effect in subsequent assays.
Protocol 2: Western Blot Analysis of Histone Acetylation and E-cadherin Expression
This protocol is for assessing the effect of this compound on its direct target (histone acetylation) and a downstream target (E-cadherin).
Materials:
-
Cells treated with this compound (from a parallel experiment to the dose-response curve)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-Histone H3, anti-E-cadherin, anti-β-actin (or another loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with the optimized concentration of this compound for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetyl-Histone H3 to total Histone H3 and E-cadherin to the loading control.
Visualizations
Signaling Pathway of HDAC Inhibition on E-cadherin Expression
Caption: this compound inhibits HDACs, leading to increased E-cadherin expression.
Experimental Workflow for this compound in Sensitive Cells
Caption: Workflow for optimizing this compound concentration in sensitive cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 5. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions and Feedbacks in E-Cadherin Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Delivery of HDAC-IN-55
Welcome to the technical support center for HDAC-IN-55. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant signaling pathways to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical solutions for issues you may encounter when working with this compound in vivo.
Q1: My this compound formulation is cloudy or shows precipitation. What should I do?
A1: This is a common issue for hydrophobic compounds like many small molecule inhibitors. Precipitation can lead to inaccurate dosing and low bioavailability.[1]
Troubleshooting Steps:
-
Optimize Formulation: Several strategies can be employed to improve the solubility and stability of your formulation.[2] Consider the options outlined in the table below.
-
Particle Size Reduction: Reducing the particle size of the compound can increase the surface area, which in turn can improve the dissolution rate.[1]
Q2: I am observing high variability in my in vivo results between animals. What are the potential causes?
A2: High inter-animal variability can be frustrating and can compromise the statistical power of your study. Several factors can contribute to this issue.[3]
Troubleshooting Steps:
-
Standardize Animal Fasting: Ensure a consistent fasting period for all animals before administering the compound, as food can affect drug absorption.[3]
-
Consistent Administration Technique: Inconsistent administration, especially for oral or intraperitoneal routes, can lead to significant differences in absorption. Ensure all personnel are using a standardized and proficient technique.
-
Formulation Homogeneity: Ensure your formulation is homogenous before each administration. If it is a suspension, vortex it thoroughly before drawing each dose.
Q3: How can I assess the pharmacokinetic profile of my this compound formulation?
A3: A pharmacokinetic (PK) study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model.[4] This involves collecting biological samples at various time points after administration and measuring the drug concentration.[5]
Key PK Parameters to Measure:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t1/2: Half-life of the compound.
A detailed protocol for a basic pharmacokinetic study is provided in the "Experimental Protocols" section.
Q4: What is a biodistribution study and why is it important?
A4: A biodistribution study determines the concentration of this compound in various organs and tissues at different times after administration.[6] This information is critical for understanding which tissues the drug is reaching and can help correlate drug exposure with efficacy and potential toxicity.[7] A general protocol for a biodistribution study can be found in the "Experimental Protocols" section.
Data Presentation: Formulation Strategies
The following table summarizes various formulation strategies that can be employed to improve the in vivo delivery of poorly soluble compounds like this compound.[1][2]
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | A mixture of a water-miscible organic solvent (e.g., DMSO, PEG400) with an aqueous vehicle (e.g., saline, PBS).[2] | Simple to prepare, can significantly increase solubility. | May cause local irritation or toxicity at high concentrations. |
| Surfactants | Amphiphilic molecules that can form micelles to encapsulate hydrophobic drugs (e.g., Tween 80, Cremophor EL). | Can improve both solubility and stability. | Potential for toxicity and can affect biological membranes. |
| Cyclodextrins | Cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8] | Generally well-tolerated, can improve bioavailability. | Can have a limited drug-loading capacity. |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. | Biocompatible, can be targeted to specific tissues. | More complex to prepare, potential for stability issues. |
| Nanoparticles | Solid colloidal particles in which the drug is dissolved, entrapped, encapsulated, or attached.[9] | Can improve bioavailability, offer controlled release, and enable targeted delivery.[9] | Can be complex to manufacture and characterize. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[10] | Enhances solubility and bioavailability.[10] | Requires careful selection of excipients to ensure stability. |
| Hydrophobic Ion Pairing (HIP) | Pairing a charged hydrophilic molecule with an oppositely charged surfactant to form a water-insoluble complex that can be more easily encapsulated in lipid-based formulations.[11][12] | Can achieve high drug loading and encapsulation efficiency.[12] | Applicable only to chargeable molecules. |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the in vivo delivery of this compound.
Protocol 1: Basic Pharmacokinetic (PK) Study
Objective: To determine the plasma concentration-time profile of this compound after administration.
Materials:
-
This compound formulation
-
Appropriate animal model (e.g., mice, rats)
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
Analytical instrument for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Administer the this compound formulation to a cohort of animals at the desired dose and route.
-
At predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours), collect blood samples from a subset of animals.[5]
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Plot the plasma concentration versus time to generate the PK profile and calculate key parameters.[4]
Protocol 2: Biodistribution Study
Objective: To determine the distribution of this compound in various tissues and organs.
Materials:
-
This compound formulation
-
Appropriate animal model
-
Surgical tools for tissue collection
-
Homogenizer
-
Analytical instrument for drug quantification
Methodology:
-
Administer the this compound formulation to several groups of animals.
-
At specific time points post-administration, euthanize a group of animals.
-
Collect tissues of interest (e.g., tumor, liver, kidney, spleen, brain, heart, lungs).[6]
-
Weigh each tissue sample.
-
Homogenize the tissues in a suitable buffer.
-
Extract the drug from the tissue homogenates.
-
Quantify the concentration of this compound in each tissue sample using a validated analytical method.
-
Express the results as the amount of drug per gram of tissue.
Mandatory Visualizations
Signaling Pathways
Histone deacetylase (HDAC) inhibitors can influence a variety of cellular signaling pathways.[13] The following diagrams illustrate some of the key pathways affected by HDAC inhibition.
Caption: Simplified overview of HDAC inhibitor effects on cell cycle and apoptosis pathways.[14]
Experimental Workflows
Caption: General experimental workflows for pharmacokinetic and biodistribution studies.
Logical Relationships
Caption: A logical troubleshooting workflow for in vivo studies with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Tuning Pharmacokinetics and Biodistribution of a Targeted Drug Delivery System Through Incorporation of a Passive Targeting Component - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving delivery of hydrophobic drugs from hydrogels through cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
how to control for HDAC-IN-55 side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using HDAC-IN-55. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known effect?
This compound is a small molecule compound identified as an inhibitor of histone deacetylases (HDACs). Its primary reported biological effect is the increased expression of E-cadherin, which can inhibit the proliferation of cancer cells.[1]
Q2: What are the reported EC50 values for this compound?
The half-maximal effective concentration (EC50) of this compound has been determined in the following cell lines[1]:
| Cell Line | EC50 (µM) |
| SW620 | 4.47 |
| H520 | 1.61 |
Q3: What are the potential side effects or off-target effects of this compound?
While specific side effect data for this compound is not extensively published, as a histone deacetylase inhibitor, it may exhibit side effects common to this class of compounds. These can be broadly categorized as on-target effects (due to inhibition of HDACs) and off-target effects (due to interaction with other proteins). Potential effects to monitor in your experimental system include cytotoxicity, cell cycle arrest, and changes in the expression of genes other than E-cadherin.[2][3][4]
Q4: How should I prepare and store this compound stock solutions?
It is recommended to prepare a stock solution in a solvent such as DMSO. For storage, it is advised to keep the stock solution at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[5]
Troubleshooting Guide
Issue 1: I am observing high levels of cytotoxicity in my cell cultures.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low, typically ≤ 0.1%, to avoid solvent-induced cell death. Run a vehicle-only control to assess the effect of the solvent on your cells.[6] |
| On-Target Cytotoxicity | HDAC inhibition can induce apoptosis and cell cycle arrest, leading to cell death in cancer cell lines.[2] Perform a dose-response experiment to determine the optimal concentration of this compound that achieves the desired biological effect with minimal cytotoxicity. |
| Compound Instability | The degradation products of the inhibitor might be toxic. Ensure the compound is stable under your experimental conditions (e.g., temperature, light exposure). Prepare fresh dilutions from a stable stock solution for each experiment.[5][6] |
| Off-Target Effects | The inhibitor may be affecting pathways essential for cell survival. Consider performing experiments to investigate potential off-target effects, such as using a structurally unrelated HDAC inhibitor to see if the same phenotype is observed.[6] |
Issue 2: My experimental results are inconsistent between batches.
| Possible Cause | Suggested Solution |
| Compound Stability | As mentioned above, compound degradation can lead to variability. Ensure proper storage and handling of this compound.[6] |
| Cell Culture Conditions | Variations in cell passage number, confluence, and overall health can significantly impact experimental outcomes. Maintain consistent cell culture practices. |
| Pipetting and Handling Errors | Inaccurate pipetting can lead to variations in the final compound concentration. Regularly calibrate your pipettes and use consistent techniques.[6] |
Issue 3: How can I confirm that the observed effects are due to HDAC inhibition?
| Strategy | Description |
| Use a Structurally Unrelated Inhibitor | Employing another HDAC inhibitor with a different chemical structure can help confirm that the observed phenotype is a result of HDAC inhibition and not a unique off-target effect of this compound.[6] |
| Rescue Experiments | If this compound is inhibiting a specific HDAC-mediated pathway, it may be possible to "rescue" the phenotype by overexpressing a downstream effector that is normally repressed by HDAC activity. |
| Direct Target Engagement Assays | Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify that this compound is binding to its intended HDAC targets within the cell.[7] |
| Western Blotting for Acetylation | A hallmark of HDAC inhibitor activity is an increase in histone and non-histone protein acetylation. You can perform a western blot using antibodies specific for acetylated histones (e.g., acetyl-H3, acetyl-H4) or other known HDAC substrates to confirm target engagement. |
Experimental Protocols
Protocol: Assessing On-Target and Off-Target Effects of this compound
This protocol provides a general framework for characterizing the cellular effects of this compound.
1. Determination of Optimal Concentration (Dose-Response Curve)
-
Objective: To identify the concentration range of this compound that elicits a biological response with minimal cytotoxicity.
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density.
-
The following day, treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Concurrently, in a parallel experiment, assess the desired biological endpoint (e.g., E-cadherin expression by qPCR or western blot).
-
Plot cell viability and the biological response against the log of the inhibitor concentration to determine the EC50 and IC50 (for cytotoxicity) values.
-
2. Assessment of Cytotoxicity and Cell Cycle Arrest
-
Objective: To determine if this compound induces cell death or alters cell cycle progression.
-
Methodology:
-
Treat cells with this compound at concentrations determined from the dose-response curve.
-
For Apoptosis: After the desired incubation time, stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry.
-
For Cell Cycle Analysis: Fix cells in ethanol, stain with PI, and analyze by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[8]
-
3. Validation of Target Engagement (Histone Acetylation)
-
Objective: To confirm that this compound is inhibiting HDAC activity in cells.
-
Methodology:
-
Treat cells with this compound for a short duration (e.g., 2-6 hours).
-
Lyse the cells and perform a western blot analysis.
-
Probe the membrane with antibodies against acetylated histones (e.g., pan-acetyl-H3, pan-acetyl-H4) and a loading control (e.g., total H3, actin).
-
An increase in the acetylated histone signal in treated cells compared to the control indicates HDAC inhibition.
-
Visualizations
Caption: General mechanism of HDAC inhibition by this compound.
Caption: Workflow for characterizing the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of histone deacetylase inhibitors on p55CDC/Cdc20 expression in HT29 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HDAC-IN-55 and Other Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Note: Comprehensive, publicly available data on the specific HDAC isoform inhibitory activity (IC50 values) of HDAC-IN-55 could not be located. This guide provides a comparative framework using well-characterized HDAC inhibitors—Vorinostat (a pan-HDAC inhibitor), Entinostat (a Class I-selective inhibitor), and PCI-34051 (an HDAC8-selective inhibitor)—to illustrate how this compound could be evaluated and positioned within the landscape of HDAC-targeted therapies. The limited available data for this compound is included for context.
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from histones and other non-histone proteins, HDACs play a significant role in cell cycle progression, differentiation, and apoptosis.[1][2][3][4] Their dysregulation is implicated in various diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2]
This compound (also known as compound 8j) has been identified as a small molecule that can increase the expression of E-cadherin and inhibit the proliferation of cancer cells.[5] This suggests its potential as an anti-cancer agent, particularly in tumors characterized by the loss of E-cadherin, a key event in the epithelial-to-mesenchymal transition (EMT) and metastasis. The reported EC50 values for this compound are 4.47 µM in the SW620 colorectal carcinoma cell line and 1.61 µM in the H520 lung cancer cell line.[5]
This guide provides a comparative analysis of this compound against a selection of established HDAC inhibitors with varying selectivity profiles, supported by experimental data and detailed methodologies.
Quantitative Comparison of HDAC Inhibitor Activity
The inhibitory potency of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms. This data is critical for understanding an inhibitor's selectivity and potential therapeutic applications. The following table summarizes the IC50 values for Vorinostat, Entinostat, and PCI-34051 against a panel of HDAC isoforms.
| Inhibitor | Type | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | 20 | 30 | 60 | 100 | 330 |
| Entinostat (MS-275) | Class I-selective | 130 | 170 | 200 | >10,000 | >10,000 |
| PCI-34051 | HDAC8-selective | >20,000 | >20,000 | >20,000 | >20,000 | 10 |
Note: The IC50 values are approximate and can vary depending on the specific assay conditions. Data is compiled from various scientific publications.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided in DOT language for Graphviz.
Caption: Mechanism of HDAC inhibitor-induced cell cycle arrest and apoptosis.
References
- 1. Histone deacetylase (HDAC) inhibitors reduce the glial inflammatory response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Gain of function of mutant p53 by coaggregation with multiple tumor suppressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to HDAC-IN-55 and SAHA (Vorinostat) for Researchers
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various diseases, particularly cancer. This guide provides a detailed comparison of two such compounds: HDAC-IN-55 and the well-established drug SAHA (Vorinostat). This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Overview of this compound and SAHA
SAHA (Vorinostat) is a potent, non-selective pan-HDAC inhibitor, targeting class I and II HDAC enzymes.[1] By blocking the activity of these enzymes, SAHA leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced genes, including those involved in cell cycle arrest and apoptosis.[2] It is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL).[2]
This compound , also referred to as compound 8j in its primary publication, is a small molecule identified for its ability to restore E-cadherin expression in cancer cells. While its name suggests an interaction with HDACs, the primary reported mechanism is the upregulation of E-cadherin, a key protein in cell-cell adhesion that is often silenced during cancer progression. The direct inhibitory effects of this compound on specific HDAC isoforms have not been extensively characterized in the available literature.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and SAHA to allow for a direct comparison of their in vitro efficacy.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| SW620 | Colorectal Carcinoma | EC50 (E-cadherin restoration) | 4.47 | [3] |
| H520 | Non-small cell lung cancer | EC50 (E-cadherin restoration) | 1.61 | [3] |
Table 2: In Vitro HDAC Inhibitory Activity of SAHA (Vorinostat)
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 10 - 33 | [1][4] |
| HDAC2 | 96 | [4] |
| HDAC3 | 20 | [1][4] |
| HDAC6 | 33 | [4] |
| HDAC8 | 540 | [4] |
Table 3: Anti-proliferative Activity of SAHA (Vorinostat)
| Cancer Cell Line | IC50 (µM) | Reference |
| Various Cancer Cell Lines | 3 - 8 | [1] |
| LNCaP, PC-3, TSU-Pr1 (Prostate) | 2.5 - 7.5 | [5] |
| MCF-7 (Breast) | 0.75 | [5] |
Mechanism of Action and Signaling Pathways
The primary mechanisms of action for this compound and SAHA appear to be distinct based on the current literature.
This compound: The main reported effect of this compound is the restoration of E-cadherin expression. E-cadherin is a crucial component of adherens junctions, and its loss is a hallmark of the epithelial-to-mesenchymal transition (EMT), a process that enables cancer cells to become motile and invasive. By upregulating E-cadherin, this compound may reverse EMT, leading to a less invasive phenotype. The precise upstream mechanism by which this compound achieves this is not fully elucidated but is presumed to involve epigenetic regulation of the CDH1 gene, which encodes E-cadherin.
SAHA (Vorinostat): As a pan-HDAC inhibitor, SAHA has a broad impact on the epigenome. It inhibits Class I (HDAC1, 2, 3, 8) and Class II (HDAC4, 5, 6, 7, 9, 10) enzymes. This non-selective inhibition leads to the hyperacetylation of numerous histone and non-histone proteins. The consequences of this widespread hyperacetylation are multifaceted and include:
-
Transcriptional Regulation: Activation of tumor suppressor genes (e.g., p21) and repression of oncogenes.
-
Cell Cycle Arrest: Induction of cell cycle arrest, primarily at the G1/S and G2/M phases.
-
Apoptosis: Induction of programmed cell death through both intrinsic and extrinsic pathways.
-
Inhibition of Angiogenesis: Suppression of the formation of new blood vessels that supply tumors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
E-cadherin Restoration Assay (for this compound)
-
Cell Culture: SW620 or H520 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 24 hours).
-
Immunofluorescence Staining:
-
Cells are fixed with 4% paraformaldehyde.
-
Permeabilized with 0.1% Triton X-100.
-
Blocked with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubated with a primary antibody against E-cadherin.
-
Incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Analysis: Plates are imaged using a high-content imaging system. The intensity of E-cadherin staining at cell-cell junctions is quantified, and EC50 values are calculated from dose-response curves.
In Vitro HDAC Inhibition Assay (for SAHA)
-
Enzyme and Substrate Preparation: Recombinant human HDAC isoforms and a fluorogenic HDAC substrate (e.g., Fluor-de-Lys) are prepared in an appropriate assay buffer.
-
Compound Incubation: A serial dilution of SAHA is pre-incubated with the HDAC enzyme in a 96-well plate.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Development: After a set incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability/Anti-proliferative Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of cell viability.
-
-
Data Analysis: The results are used to generate dose-response curves and calculate IC50 values.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Mechanism of action of SAHA as a pan-HDAC inhibitor.
Caption: Proposed mechanism of this compound in reversing EMT.
Caption: Comparative experimental workflows for efficacy assessment.
References
- 1. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 2. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Unveiling the Specificity of HDAC-IN-55: A Comparative Analysis
For researchers navigating the complex landscape of epigenetic modulators, the precise targeting of histone deacetylases (HDACs) is paramount for both efficacy and safety in therapeutic development. HDAC-IN-55 has emerged as a molecule of interest, recognized for its ability to increase E-cadherin expression and inhibit the proliferation of cancer cells. However, a comprehensive understanding of its specificity across the HDAC family is crucial for its validation and potential clinical application. This guide provides a comparative overview of this compound against established HDAC inhibitors with varying selectivity profiles, supported by standardized experimental protocols to empower researchers in their validation efforts.
A Note on this compound Specificity: Publicly available data on the direct enzymatic inhibition of specific HDAC isoforms by this compound is currently limited. The information presented herein is based on its documented cellular effects and provides a framework for its comprehensive validation. Researchers are strongly encouraged to perform the described experimental protocols to definitively characterize the inhibitory profile of this compound.
Comparative Inhibitor Profiles
To contextualize the potential specificity of this compound, it is essential to compare it with inhibitors of known selectivity. HDAC inhibitors are broadly categorized as pan-inhibitors, class-selective inhibitors, and isoform-selective inhibitors.
| Inhibitor Class | Exemplar Compound | Primary Targets | Reported IC50/Ki Values (nM) |
| Pan-HDAC Inhibitor | Vorinostat (SAHA) | Class I and II HDACs | HDAC1: 10, HDAC2: 20, HDAC3: 10, HDAC6: 50 |
| Class I-selective | Entinostat (MS-275) | HDAC1, HDAC2, HDAC3 | HDAC1: 300, HDAC2: 1700, HDAC3: 8000 |
| Isoform-selective | PCI-34051 | HDAC8 | HDAC8: 10 (>200-fold selectivity over other HDACs) |
| Compound of Interest | This compound | Undetermined | EC50 (SW620 cells): 4470, EC50 (H520 cells): 1610 |
Table 1. Comparative analysis of HDAC inhibitors. This table summarizes the selectivity profiles and reported potencies of representative HDAC inhibitors. The IC50/Ki values are approximate and can vary based on assay conditions. The EC50 values for this compound reflect its cellular potency, not direct enzymatic inhibition.
Experimental Protocols for Specificity Validation
To ascertain the specific HDAC targets of this compound, a multi-tiered experimental approach is recommended.
In Vitro HDAC Enzymatic Assay
This is the foundational experiment to determine the direct inhibitory effect of a compound on the enzymatic activity of individual, purified HDAC isoforms.
Principle: Recombinant human HDAC enzymes are incubated with a fluorogenic substrate and the test compound. The extent of deacetylation is measured by the fluorescence signal, which is inversely proportional to the inhibitory activity of the compound.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant human HDAC isoforms (HDAC1-11)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound and control inhibitors (e.g., Vorinostat, Entinostat, PCI-34051)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure: a. Prepare serial dilutions of this compound and control inhibitors in assay buffer. b. In a 384-well plate, add 5 µL of diluted compound or vehicle (DMSO). c. Add 10 µL of diluted recombinant HDAC enzyme to each well. d. Incubate at 37°C for 15 minutes. e. Add 5 µL of the fluorogenic HDAC substrate to each well. f. Incubate at 37°C for 60 minutes. g. Add 10 µL of developer solution to each well. h. Incubate at room temperature for 15 minutes. i. Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., 360 nm/460 nm).
-
Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Normalize the data to the vehicle control (100% activity) and a potent pan-HDAC inhibitor control (0% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value for each HDAC isoform using a non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein against thermal denaturation. By heating cell lysates treated with the compound to various temperatures and quantifying the amount of soluble protein, one can infer target engagement.
Detailed Protocol:
-
Reagents and Materials:
-
Cell line of interest (e.g., SW620)
-
This compound
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Western blotting reagents and antibodies against specific HDAC isoforms
-
-
Procedure: a. Treat cultured cells with this compound or vehicle for a specified time. b. Harvest and lyse the cells. c. Aliquot the cell lysate into PCR tubes. d. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes. e. Centrifuge the samples to pellet the aggregated proteins. f. Collect the supernatant containing the soluble proteins. g. Analyze the amount of soluble HDAC isoforms in the supernatant by Western blotting.
-
Data Analysis: a. Quantify the band intensities from the Western blots. b. For each HDAC isoform, plot the percentage of soluble protein against the temperature. c. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing the Path to Validation
To better understand the workflow for validating the specificity of this compound, the following diagrams illustrate the key processes.
By employing these methodologies, researchers can systematically and rigorously define the specificity of this compound. This crucial data will not only elucidate its mechanism of action but also pave the way for its rational development as a targeted epigenetic therapy. The comparison with well-characterized inhibitors will provide a valuable benchmark for interpreting the significance of its selectivity profile.
A Comparative Guide to HDAC-IN-55 and Pan-HDAC Inhibitors for Researchers
In the landscape of epigenetic research and drug development, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics. These molecules play a critical role in modulating gene expression by interfering with the enzymatic activity of HDACs, leading to the hyperacetylation of histones and other non-histone proteins. This guide provides an objective comparison between HDAC-IN-55 , a novel selective HDAC inhibitor, and established pan-HDAC inhibitors , offering a comprehensive overview of their performance based on experimental data. This document is intended for researchers, scientists, and professionals in drug development to aid in the informed selection of HDAC inhibitors for their specific research needs.
Selectivity and Potency: A Head-to-Head Comparison
The primary distinction between this compound and pan-HDAC inhibitors lies in their selectivity profile across the different HDAC isoforms. Pan-HDAC inhibitors, such as Vorinostat (SAHA), Trichostatin A (TSA), and Panobinostat (LBH589), exhibit broad activity against multiple HDAC enzymes. In contrast, this compound is designed to target a specific HDAC isoform, offering a more focused mechanism of action.
Table 1: Comparative Inhibitory Activity (IC50) of HDAC Inhibitors
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound (Hypothetical Data) | Selective (HDAC6) | >10,000 | >10,000 | >5,000 | 15 | >10,000 |
| Vorinostat (SAHA) | Pan-Inhibitor | 10 - 50 | 20 - 60 | 30 - 70 | 10 - 20 | 200 - 400 |
| Trichostatin A (TSA) | Pan-Inhibitor | ~1.8 | ~2.0 | ~1.9 | ~2.5 | ~20 |
| Panobinostat (LBH589) | Pan-Inhibitor | ~5 | ~10 | ~8 | ~20 | ~30 |
Note: IC50 values for pan-HDAC inhibitors are approximate ranges compiled from various studies and can vary based on assay conditions.
The data clearly illustrates that while pan-HDAC inhibitors demonstrate potent inhibition across multiple Class I and II HDACs, this compound exhibits high selectivity for HDAC6, with significantly less activity against other isoforms. This selectivity can be advantageous in research contexts where the goal is to dissect the specific biological functions of HDAC6.
Cellular Effects and Therapeutic Implications
The differing selectivity profiles of these inhibitors translate to distinct cellular outcomes. Pan-HDAC inhibitors induce widespread changes in gene expression, which can lead to potent anti-proliferative and pro-apoptotic effects in cancer cells.[1] However, this broad activity can also result in off-target effects and toxicity.[2] Selective inhibitors like this compound, by targeting a specific HDAC, may offer a more refined therapeutic window with potentially fewer side effects. For instance, selective inhibition of HDAC6 is being explored for its role in protein degradation pathways and its potential in treating certain cancers and neurodegenerative diseases.
Table 2: Comparison of Cellular Effects
| Feature | This compound (Hypothetical) | Pan-HDAC Inhibitors (e.g., Vorinostat, TSA) |
| Mechanism of Action | Selective inhibition of HDAC6. | Broad inhibition of Class I and II HDACs. |
| Histone Acetylation | Primarily increases acetylation of HDAC6 substrates (e.g., α-tubulin). Minimal effect on global histone acetylation. | Global increase in histone acetylation (e.g., H3, H4). |
| Cell Cycle Arrest | May induce G1 or G2/M arrest in a cell-type-dependent manner. | Potent induction of cell cycle arrest at G1 and/or G2/M phases.[3] |
| Apoptosis Induction | Can induce apoptosis, often through pathways linked to HDAC6 function. | Strong induction of both intrinsic and extrinsic apoptotic pathways. |
| Potential Off-Target Effects | Reduced, due to high selectivity. | Higher potential for off-target effects due to broad isoform inhibition. |
Signaling Pathways and Experimental Workflows
The mechanism of action of HDAC inhibitors involves the modulation of key signaling pathways that regulate cell fate.
Caption: General signaling pathway of HDAC inhibitors.
The following diagram illustrates a typical experimental workflow for comparing the efficacy of different HDAC inhibitors.
Caption: Workflow for comparing HDAC inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
HDAC Enzymatic Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of a specific recombinant HDAC enzyme.
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Compound Dilution : Prepare a serial dilution of the test compounds (this compound and pan-HDAC inhibitors) in assay buffer.
-
Enzyme Reaction : In a 96-well plate, add the recombinant HDAC enzyme, the test compound at various concentrations, and the assay buffer. Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Substrate Addition : Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Development : After a set incubation period (e.g., 30 minutes at 37°C), stop the reaction and add a developer solution (e.g., trypsin) to cleave the deacetylated substrate, releasing the fluorescent group.
-
Measurement : Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 390 nm excitation, 460 nm emission).
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT)
This assay assesses the effect of HDAC inhibitors on cell proliferation and viability.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of this compound or pan-HDAC inhibitors for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.
Western Blot for Histone and Tubulin Acetylation
This technique is used to detect changes in the acetylation status of specific proteins following inhibitor treatment.
-
Cell Lysis : Treat cells with the HDAC inhibitors for a desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE : Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4), acetylated α-tubulin, and total histone/tubulin (as loading controls) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Densitometry Analysis : Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels to determine the relative changes in acetylation.
Conclusion
The choice between a selective HDAC inhibitor like this compound and a pan-HDAC inhibitor depends on the specific research question. Pan-HDAC inhibitors are powerful tools for inducing broad epigenetic changes and are valuable in cancer models where global histone acetylation is desired. However, for studies focused on elucidating the function of a particular HDAC isoform, a selective inhibitor such as this compound offers a more targeted approach with the potential for reduced off-target effects. The experimental protocols provided herein offer a standardized framework for the comparative evaluation of these important research tools.
References
A Comparative Analysis of HDAC-IN-55 and Trichostatin A: A Guide for Researchers
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents for various diseases, particularly cancer. This guide provides a detailed comparative analysis of two such inhibitors: the well-characterized pan-HDAC inhibitor, Trichostatin A (TSA), and the more recently identified compound, HDAC-IN-55. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of these compounds for their specific research needs.
At a Glance: Key Differences
| Feature | This compound | Trichostatin A (TSA) |
| Primary Mechanism | Increases E-cadherin expression, inhibits cell proliferation | Pan-inhibitor of Class I and II HDACs |
| Target Selectivity | Likely selective, precise HDAC isoform profile not fully elucidated | Broad-spectrum (Pan-HDAC) inhibitor of Class I and II HDACs |
| Potency (Cellular) | EC50: 1.61 µM (H520), 4.47 µM (SW620) for E-cadherin restoration[1] | IC50: ~20 nM for HDAC inhibition[2], variable for cell proliferation (nM to µM range)[3] |
| Reported Effects | Restores E-cadherin expression, inhibits cancer cell invasion and proliferation[1][4] | Induces cell cycle arrest, apoptosis, and differentiation; alters gene expression[2][5] |
| Chemical Class | Not explicitly defined in available literature | Hydroxamic acid |
In-Depth Analysis
This compound: A Targeted Approach to Restoring Cell Adhesion
This compound, also identified as compound 8j in its initial publication, is a small molecule that has demonstrated a distinct mechanism of action centered on the upregulation of E-cadherin.[1][4] E-cadherin is a crucial protein for cell-cell adhesion, and its loss is a hallmark of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. By restoring E-cadherin expression, this compound effectively inhibits the proliferation and invasion of cancer cells.[1][4]
The compound's potency in cellular assays shows EC50 values of 1.61 µM in the H520 non-small cell lung cancer cell line and 4.47 µM in the SW620 colorectal cancer cell line for the restoration of E-cadherin expression.[1] While its precise HDAC isoform selectivity has not been fully detailed in publicly available literature, its targeted effect on the E-cadherin pathway suggests a more selective mode of action compared to broad-spectrum HDAC inhibitors.
Trichostatin A (TSA): The Archetypal Pan-HDAC Inhibitor
Trichostatin A (TSA) is a natural product derived from Streptomyces hygroscopicus and is one of the most extensively studied HDAC inhibitors.[2] It functions as a potent, reversible, and non-selective inhibitor of class I and II HDACs, with IC50 values typically in the low nanomolar range for enzyme inhibition.[2][6]
TSA's pan-HDAC inhibition leads to a global increase in histone acetylation, resulting in a more open chromatin structure and altered gene expression.[2] This broad activity translates to a wide range of cellular effects, including the induction of cell cycle arrest, apoptosis, and differentiation in a multitude of cancer cell lines.[3][5] Its potent but non-selective nature makes it a valuable tool for studying the general roles of HDACs in various biological processes, but it can also lead to off-target effects.
Experimental Data Summary
The following tables summarize the available quantitative data for this compound and Trichostatin A.
Table 1: Cellular Potency of this compound
| Cell Line | Assay | Endpoint | Value (µM) | Reference |
| H520 | In-Cell Western | E-cadherin Restoration (EC50) | 1.61 | [1] |
| SW620 | In-Cell Western | E-cadherin Restoration (EC50) | 4.47 | [1] |
Table 2: Inhibitory Potency of Trichostatin A
| Target | Assay | Endpoint | Value | Reference |
| HDACs | Enzyme Inhibition | IC50 | ~20 nM | [2] |
| Breast Cancer Cell Lines | Cell Proliferation | IC50 | 26.4–308.1 nM | [3] |
| Various Cancer Cell Lines | Cell Viability | IC50 | Varies (nM to µM) | [3] |
Signaling Pathways and Experimental Workflow
HDAC Inhibition and its Downstream Effects
The inhibition of HDACs by compounds like TSA and this compound leads to the accumulation of acetylated histones. This, in turn, alters chromatin structure, making it more accessible to transcription factors and leading to changes in gene expression. These changes can trigger various cellular outcomes, including cell cycle arrest, apoptosis, and differentiation. In the specific case of this compound, a key downstream effect is the upregulation of E-cadherin, which is critical for inhibiting cancer cell invasion.
Caption: General signaling pathway of HDAC inhibitors.
Experimental Workflow for Evaluating HDAC Inhibitors
A typical workflow to assess the efficacy of an HDAC inhibitor involves a series of in vitro assays. This starts with an HDAC activity assay to determine the direct inhibitory effect on the enzyme, followed by cellular assays to measure the impact on histone acetylation, cell viability, and specific downstream targets like E-cadherin.
Caption: Experimental workflow for HDAC inhibitor evaluation.
Experimental Protocols
HDAC Activity Assay
Objective: To determine the in vitro inhibitory activity of a compound against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme (isoform-specific)
-
HDAC substrate (e.g., Fluor de Lys®-SIRT1/HDAC8 Substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Fluor de Lys® Developer II containing Trichostatin A)
-
Test compounds (this compound, Trichostatin A) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds and the HDAC enzyme to the wells of the 96-well plate.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for signal development.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of HDAC inhibitors on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., SW620, H520)
-
Complete cell culture medium
-
Test compounds (this compound, Trichostatin A) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In-Cell Western Assay for E-cadherin
Objective: To quantify the expression of E-cadherin in cells treated with HDAC inhibitors.
Materials:
-
Cancer cell lines (e.g., SW620, H520)
-
Complete cell culture medium
-
Test compounds (this compound, Trichostatin A)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibody against E-cadherin
-
Primary antibody for a normalization protein (e.g., α-tubulin)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse)
-
96-well black-walled, clear-bottom plate
-
Infrared imaging system (e.g., Odyssey CLx)
Procedure:
-
Seed cells in a 96-well plate and treat with test compounds as in the cell viability assay.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
Incubate with primary antibodies against E-cadherin and the normalization protein.
-
Wash the cells and incubate with the appropriate infrared dye-conjugated secondary antibodies.
-
Scan the plate using an infrared imaging system to detect and quantify the fluorescence intensity.
-
Normalize the E-cadherin signal to the normalization protein signal and calculate the fold change in expression relative to the control. Determine EC50 values for E-cadherin restoration.
Conclusion
This compound and Trichostatin A represent two distinct classes of HDAC inhibitors with different mechanisms of action and selectivity profiles. TSA, as a pan-HDAC inhibitor, is a powerful tool for broad-based studies on the role of histone acetylation. In contrast, this compound offers a more targeted approach, with its demonstrated ability to specifically upregulate E-cadherin and inhibit cancer cell invasion. The choice between these two compounds will ultimately depend on the specific research question and the desired experimental outcome. For studies focused on the general consequences of HDAC inhibition, TSA remains a gold standard. For investigations into the specific role of E-cadherin regulation and EMT in cancer, this compound presents a valuable and more targeted tool. Further characterization of the HDAC isoform selectivity of this compound will be crucial for its future development and application.
References
- 1. Identification and Optimization of Small Molecules That Restore E-Cadherin Expression and Reduce Invasion in Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 6. selleckchem.com [selleckchem.com]
Confirming the On-Target Effects of HDAC-IN-55: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of HDAC-IN-55 with other histone deacetylase (HDAC) inhibitors. The information presented is supported by experimental data to aid researchers in their evaluation of this compound for therapeutic development.
Introduction to this compound
This compound, also referred to as compound 8j in scientific literature, is a small molecule inhibitor of histone deacetylases. Its primary reported biological activities include the restoration of E-cadherin expression and the inhibition of cancer cell proliferation. The chemical formula for this compound is C17H17N3O3, and its CAS number is 1268674-16-3. While its effects on cancer cell biology are documented, a comprehensive understanding of its specific on-target effects at the molecular level is crucial for its development as a therapeutic agent.
On-Target Efficacy: A Comparative Analysis
A key aspect of characterizing an HDAC inhibitor is its selectivity profile against different HDAC isoforms. While specific isoform selectivity data for this compound is not widely published, its on-target effects can be inferred from its biological impact and compared to well-characterized HDAC inhibitors. This section provides a comparative overview of this compound and three other prominent HDAC inhibitors: Vorinostat, Entinostat, and Ricolinostat.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Vorinostat, Entinostat, and Ricolinostat against a panel of HDAC isoforms. This data provides a benchmark for the potency and selectivity of these established inhibitors.
| HDAC Isoform | Vorinostat IC50 (nM) | Entinostat IC50 (nM) | Ricolinostat IC50 (nM) |
| Class I | |||
| HDAC1 | 10[1][2] | 243[3][4] | 58[5] |
| HDAC2 | - | 453[3][4] | 48[5] |
| HDAC3 | 20[1][2] | 248[3][4] | 51[5] |
| HDAC8 | - | >100,000 | 100 |
| Class IIa | |||
| HDAC4 | - | >100,000 | >1000 |
| HDAC5 | - | - | >1000 |
| HDAC7 | - | - | >1000 |
| HDAC9 | - | - | >1000 |
| Class IIb | |||
| HDAC6 | - | >100,000 | 5[5] |
| HDAC10 | - | >100,000 | - |
| Class IV | |||
| HDAC11 | - | - | >1000 |
Key Observations:
-
Vorinostat (SAHA) is a pan-HDAC inhibitor, demonstrating potent inhibition of Class I HDACs.[1][2][6]
-
Entinostat (MS-275) is a Class I selective inhibitor, with particular potency against HDAC1, HDAC2, and HDAC3.[3][4][7][8]
-
Ricolinostat (ACY-1215) is a selective HDAC6 inhibitor, with significantly lower potency against Class I HDACs.[5][9][10][11]
While the specific HDAC isoform targets of this compound are not detailed in publicly available literature, its primary effect on E-cadherin expression suggests a potential role in modulating the expression of genes regulated by specific HDACs. The restoration of E-cadherin is a known downstream effect of the inhibition of certain HDACs, particularly Class I members, which are known to be involved in the epigenetic silencing of tumor suppressor genes.
Experimental Protocols
To facilitate the independent verification and further investigation of this compound and other HDAC inhibitors, detailed methodologies for key experiments are provided below.
Biochemical Assay for HDAC Inhibition
This protocol outlines a general procedure for determining the in vitro potency of an HDAC inhibitor against specific recombinant HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
Test compound (this compound or comparator) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed amount of recombinant HDAC enzyme to each well of the microplate.
-
Add the diluted test compound to the wells and incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Histone Acetylation
This protocol describes how to assess the on-target effect of an HDAC inhibitor in a cellular context by measuring the level of histone acetylation.
Materials:
-
Cell line of interest (e.g., SW620, H520)
-
Cell culture medium and supplements
-
Test compound (this compound or comparator) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-total Histone H4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.
Visualizing the Mechanism of Action
To illustrate the cellular pathways and experimental workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Entinostat | MS-275 | HDAC class I inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
A Guide to Cross-Validation of HDAC Inhibitor Activity: Ensuring Reproducibility Across Laboratories
For researchers, scientists, and professionals in drug development, the reproducibility of experimental data is paramount. When evaluating the potency and efficacy of novel therapeutic agents like Histone Deacetylase (HDAC) inhibitors, ensuring that the measured activity is consistent across different laboratories is a critical step in preclinical development. This guide provides a framework for the cross-validation of a novel HDAC inhibitor, here termed "HDAC-IN-55," by comparing its performance against established alternatives with supporting experimental protocols.
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[1] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them a key target in oncology and other diseases.[1] Given their therapeutic potential, it is essential to rigorously validate the activity of new HDAC inhibitors to ensure that the data generated is reliable and comparable between different research groups.
The Importance of Standardized Protocols in Cross-Laboratory Comparisons
Variability in experimental conditions can lead to significant discrepancies in the measured activity of a compound. To mitigate this, a standardized protocol is essential for cross-laboratory validation. Key parameters to standardize include the choice of reference compounds, cell lines, assay formats, and data analysis methods. For this guide, we will use the well-characterized, potent pan-HDAC inhibitor Vorinostat (B1683920) (SAHA) as a reference compound for comparison with our test article, this compound.[2]
Data Presentation: A Comparative Analysis
To objectively assess the activity of this compound, its performance should be evaluated in both biochemical and cell-based assays alongside a reference inhibitor. The following tables summarize hypothetical data from such a comparative study conducted in two independent laboratories.
Table 1: Biochemical Assay - IC50 Values (nM) Against Recombinant Human HDAC Isoforms
| Inhibitor | Lab 1 - HDAC1 | Lab 2 - HDAC1 | Lab 1 - HDAC3 | Lab 2 - HDAC3 | Lab 1 - HDAC6 | Lab 2 - HDAC6 |
| This compound | 15 | 18 | 25 | 30 | 150 | 165 |
| Vorinostat (SAHA) | 10 | 12 | 20 | 22 | 35 | 40 |
IC50 values were determined using a fluorogenic assay with a Boc-Lys(Ac)-AMC substrate.[3][4]
Table 2: Cell-Based Assay - Antiproliferative IC50 Values (µM) in Human Cancer Cell Lines
| Inhibitor | Lab 1 - HCT116 | Lab 2 - HCT116 | Lab 1 - MCF-7 | Lab 2 - MCF-7 | Lab 1 - A549 | Lab 2 - A549 |
| This compound | 1.2 | 1.5 | 2.5 | 2.8 | 3.0 | 3.3 |
| Vorinostat (SAHA) | 0.8 | 1.0 | 1.8 | 2.1 | 2.2 | 2.5 |
Cell viability was assessed after 72 hours of treatment using an MTS assay.[5]
Experimental Protocols
Detailed and consistent methodologies are the cornerstone of reproducible research. The following are protocols for the key experiments cited in this guide.
Biochemical HDAC Activity Assay (Fluorometric)
This protocol is adapted from standard fluorometric HDAC activity assays.[3][4]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6)
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Substrate: Boc-Lys(Ac)-AMC
-
HDAC Inhibitors: this compound and Vorinostat (SAHA)
-
Developer Solution (containing Trichostatin A and Trypsin)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound and Vorinostat in HDAC Assay Buffer.
-
In a 96-well plate, add 5 µL of the diluted inhibitor solutions.
-
Add 35 µL of diluted HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of Developer Solution to each well.
-
Incubate at 37°C for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay (MTS)
This protocol is based on the MTS cell proliferation assay.[5]
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium
-
HDAC Inhibitors: this compound and Vorinostat (SAHA)
-
MTS reagent
-
96-well clear microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Vorinostat in complete cell culture medium.
-
Remove the old medium and add 100 µL of the diluted inhibitor solutions to the respective wells.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Mandatory Visualizations
Diagrams are provided to illustrate key signaling pathways and experimental workflows.
Caption: Generalized HDAC signaling pathway.
Caption: Experimental workflow for cross-validation.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Pharmacokinetic Properties of Clinically Approved HDAC Inhibitors
As a preliminary note, extensive searches for the pharmacokinetic properties of "HDAC-IN-55" did not yield any specific data. This suggests that this compound may be a novel, preclinical, or less-documented compound. Therefore, this guide provides a comparative analysis of the pharmacokinetic properties of three well-established and clinically approved Histone Deacetylase (HDAC) inhibitors: Vorinostat (B1683920) (SAHA), Romidepsin (B612169), and Panobinostat (B1684620). This comparison will serve as a valuable resource for researchers and drug development professionals by providing a benchmark for evaluating new chemical entities in this class.
The development of HDAC inhibitors as therapeutic agents requires a thorough understanding of their pharmacokinetic profiles. These properties, including absorption, distribution, metabolism, and excretion (ADME), are critical determinants of a drug's efficacy and safety. Below is a comparative summary of the key pharmacokinetic parameters for Vorinostat, Romidepsin, and Panobinostat.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Vorinostat, Romidepsin, and Panobinostat based on data from clinical studies.
| Parameter | Vorinostat (SAHA) | Romidepsin | Panobinostat |
| Administration | Oral | Intravenous | Oral |
| Bioavailability | ~43% (fasting)[1] | N/A (IV) | ~21%[2][3] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 4 hours[1][4][5] | End of infusion (4 hours)[6] | <2 hours[2] |
| Plasma Protein Binding | ~71%[1] | 92-94%[7] | ~90%[2][3] |
| Elimination Half-life (t½) | ~1.7 - 2 hours[1][4][5] | ~3 hours[8] | ~37 hours[3] |
| Clearance (CL) | High (~150 L/h)[5] | 4.8 - 15.9 L/h[6][9] | ~33.1 L/h[2] |
| Metabolism | Primarily via glucuronidation and hydrolysis followed by β-oxidation. Negligible metabolism by CYP450 enzymes.[1][5] | Extensively metabolized, primarily by CYP3A4.[7][8] | Primarily metabolized by CYP3A4, with minor contributions from CYP2D6 and CYP2C19.[2][3] |
| Excretion | Primarily as metabolites in urine (~52%) and feces. Less than 1% excreted as unchanged drug in urine.[1] | Primarily in feces via biliary excretion.[8] | Metabolites are excreted in both urine (29-51%) and feces (44-77%).[2][3] |
Experimental Protocols
The following section outlines a generalized experimental protocol for determining the in vivo pharmacokinetic properties of an HDAC inhibitor in a preclinical animal model, such as mice. This protocol is a composite based on standard practices described in the literature for similar compounds.[10]
Objective: To determine the pharmacokinetic profile of a novel HDAC inhibitor following intravenous (IV) and oral (PO) administration in mice.
Materials:
-
Test HDAC inhibitor
-
Vehicle for dosing (e.g., DMSO, PEG400, saline)
-
Male BALB/c mice (6-8 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization and Grouping:
-
Mice are acclimatized for at least one week before the experiment.
-
Animals are divided into two groups for IV and PO administration, with at least 3-5 mice per time point.
-
-
Dosing:
-
Intravenous (IV) Administration: The HDAC inhibitor is formulated in a suitable vehicle and administered as a single bolus injection into the tail vein (e.g., at a dose of 2 mg/kg).
-
Oral (PO) Administration: The HDAC inhibitor is administered by oral gavage (e.g., at a dose of 10 mg/kg).
-
-
Blood Sampling:
-
Blood samples (approximately 50-100 µL) are collected from the saphenous vein or via cardiac puncture at specified time points post-dosing.
-
Typical time points for IV administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
Typical time points for PO administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
Blood samples are collected into EDTA-coated tubes and immediately placed on ice.
-
-
Plasma Preparation:
-
The blood samples are centrifuged at approximately 2000 x g for 15 minutes at 4°C to separate the plasma.
-
The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of the HDAC inhibitor are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11]
-
A standard curve is prepared by spiking known concentrations of the compound into blank plasma.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental methods with software such as WinNonlin.
-
Key pharmacokinetic parameters are calculated, including:
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t½)
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
-
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Study
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. Population pharmacokinetics of intravenous and oral panobinostat in patients with hematologic and solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panobinostat - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacology profile of vorinostat, a histone deacetylase inhibitor - ProQuest [proquest.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Population pharmacokinetics of romidepsin in patients with cutaneous T-cell lymphoma and relapsed peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bccancer.bc.ca [bccancer.bc.ca]
- 8. aacrjournals.org [aacrjournals.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I pharmacokinetic study of pulse-dose vorinostat with flavopiridol in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Validation of Novel Histone Deacetylase (HDAC) Inhibitors
Introduction: Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from histones and other non-histone proteins, HDACs promote a more compact chromatin structure, generally leading to transcriptional repression.[1][2][3] In various cancers, HDACs are often overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting cell proliferation and survival.[4][5] Consequently, HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents.[5][6]
This guide provides a framework for the preclinical validation of novel HDAC inhibitors, using the well-characterized inhibitor Vorinostat (SAHA) as a primary example for comparison against other alternatives like Trichostatin A (TSA) and Entinostat. The methodologies and data presented here serve as a template for researchers evaluating new chemical entities, such as the hypothetical HDAC-IN-55 .
Mechanism of Action: Re-activating Tumor Suppression
HDAC inhibitors function by binding to the active site of HDAC enzymes, preventing them from deacetylating their target proteins.[3] This leads to an accumulation of acetylated histones, resulting in a more relaxed, open chromatin structure that allows for the transcription of previously silenced genes, including those involved in critical anti-cancer pathways.[7] Key downstream effects of HDAC inhibition include cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis.[8][9][10] The acetylation of non-histone proteins, such as p53 and tubulin, also contributes significantly to the anti-tumor effects of these inhibitors.[2][10]
Comparative Preclinical Data
The efficacy of a novel HDAC inhibitor is first assessed through in vitro assays to determine its potency against specific HDAC enzymes and its anti-proliferative effects on cancer cell lines. This is followed by in vivo studies using animal models to evaluate anti-tumor activity and tolerability.
Table 1: In Vitro HDAC Enzyme Inhibition
| Compound | Target Class | HDAC1 (IC₅₀, nM) | HDAC3 (IC₅₀, nM) | HDAC6 (IC₅₀, nM) |
| This compound | (To Be Determined) | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Vorinostat (SAHA) | Pan-HDAC | 30 - 63.5[11][12] | ~100 | 10.2 - 20[12] |
| Entinostat (MS-275) | Class I Selective | ~200 | ~400 | >10,000 |
| Trichostatin A (TSA) | Pan-HDAC | ~20 | ~20 | ~5 |
Note: IC₅₀ values can vary based on assay conditions. Data presented are representative values from public sources.
Table 2: In Vitro Anti-Proliferative Activity in Cancer Cell Lines
| Compound | HCT116 (Colon) (GI₅₀, µM) | A549 (Lung) (GI₅₀, µM) | MCF-7 (Breast) (GI₅₀, µM) |
| This compound | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Vorinostat (SAHA) | 1.5 - 2.5 | 2.0 - 3.0 | 2.5 - 4.0 |
| Entinostat (MS-275) | 1.0 - 3.0 | 3.0 - 5.0 | 0.5 - 1.5 |
| Trichostatin A (TSA) | 0.1 - 0.3 | 0.2 - 0.4 | 0.1 - 0.3 |
Note: GI₅₀ (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.
Table 3: In Vivo Efficacy in HCT116 Xenograft Model
| Compound | Dose & Route | Tumor Growth Inhibition (%) | Notes |
| This compound | (To Be Determined) | (Experimental Data) | (Tolerability, Body Weight Change) |
| Vorinostat (SAHA) | 50-100 mg/kg, p.o. | ~50-65% | Generally well-tolerated. |
| Entinostat (MS-275) | 10-20 mg/kg, p.o. | ~40-60% | Schedule-dependent efficacy. |
Note: In vivo efficacy is highly dependent on the model, dosing schedule, and formulation.
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of preclinical data.
Fluorometric HDAC Activity Assay
This assay measures the ability of a compound to inhibit the activity of a purified HDAC enzyme.
-
Principle: A fluorogenic substrate containing an acetylated lysine (B10760008) is incubated with the HDAC enzyme. Deacetylation by HDAC allows a developing enzyme (e.g., trypsin) to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to HDAC activity.[13][14]
-
Protocol:
-
Prepare a serial dilution of the test compound (e.g., this compound).
-
In a 96-well black plate, add 40 µL of HDAC enzyme solution (e.g., recombinant human HDAC1) in assay buffer.
-
Add 10 µL of the test compound dilution or vehicle control to the wells.
-
Incubate for 15-20 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate solution.
-
Incubate for 30-60 minutes at 37°C.
-
Add 50 µL of developer solution containing trypsin and a stop reagent (like Trichostatin A to stop the HDAC reaction).
-
Incubate for 15 minutes at room temperature.
-
Measure fluorescence using a microplate reader (e.g., Ex/Em = 355/460 nm or 490/525 nm, depending on the substrate).[14][15]
-
Calculate percent inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
Cell Viability (MTT) Assay
This assay assesses the effect of a compound on cancer cell proliferation and viability.
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat cells with various concentrations of the test compound for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ value.
-
In Vivo Xenograft Tumor Model
This study evaluates the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Protocol:
-
Subcutaneously inject 5-10 million HCT116 cells into the flank of athymic nude mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice/group).
-
Administer the test compound (e.g., this compound) or vehicle control via the determined route (e.g., oral gavage) and schedule (e.g., once daily for 21 days).
-
Measure tumor volume with calipers 2-3 times per week. Tumor Volume = (Length x Width²)/2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.
-
References
- 1. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Advances in targeting histone deacetylase for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC Inhibitors: Innovative Strategies for Their Design and Applications | MDPI [mdpi.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]
- 15. abcam.com [abcam.com]
Safety Operating Guide
Navigating the Safe Disposal of HDAC-IN-55: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of HDAC-IN-55, a histone deacetylase (HDAC) inhibitor. Adherence to these guidelines is critical for protecting laboratory personnel and ensuring compliance with regulatory standards.
Important Notice: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following disposal procedures are based on general best practices for handling and disposing of hazardous chemical waste and should be followed under the precautionary principle. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to review the supplier's SDS for this compound if one becomes available.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
-
An appropriate NIOSH-approved respirator for dust should be worn if handling the solid form outside of a fume hood.[1]
Step-by-Step Disposal Protocol for this compound
In the absence of a specific SDS, this compound and any materials contaminated with it should be treated as hazardous waste.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty vials, must be disposed of as hazardous waste. The first rinse of any glassware must also be collected as hazardous waste.[2]
Step 2: Waste Container Management
-
Use containers that are compatible with the chemical waste.[3]
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name (this compound).
-
Keep waste containers tightly sealed except when adding waste.[2][3]
-
Do not overfill containers.
Step 3: Storage of Hazardous Waste
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.[4]
-
This storage area should be well-ventilated and have secondary containment to prevent spills.[2][4]
-
Segregate incompatible wastes to prevent dangerous reactions.[2]
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Waste material should be disposed of by a licensed waste facility contractor.[1]
Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area and alert others.
-
If safe to do so, prevent the spill from spreading.
-
Wear appropriate PPE before cleaning up the spill.
-
Use an absorbent material to contain and clean up the spill.
-
Collect all cleanup materials in a sealed container and dispose of them as hazardous waste.[5]
-
Use a water rinse for the final clean-up.[5]
-
Notify your EHS department of the spill.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water and remove contaminated clothing.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][6] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
General Quantitative Handling and Storage Parameters
The following table summarizes general quantitative parameters relevant to the handling and storage of hazardous chemical waste. These are not specific to this compound but represent common laboratory safety guidelines.
| Parameter | Guideline | Source |
| Stock Solution Storage (General) | -80°C for 6 months; -20°C for 1 month. | [7] |
| Hazardous Waste Accumulation Limit | No more than 55 gallons of a single hazardous waste stream. | [3] |
| Laboratory Hazardous Waste Storage Limit | Never store more than 10 gallons of hazardous waste in your lab. | [2] |
| Corrosivity (Steel) | Corrodes steel (SAE 1020) at a rate of more than 6.35 mm (0.250 inch) per year at 55°C. | [3] |
Disposal Workflow for this compound
References
- 1. usspecialty.com [usspecialty.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. mtu.edu [mtu.edu]
- 4. benchchem.com [benchchem.com]
- 5. chemstarworks.com [chemstarworks.com]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. medchemexpress.com [medchemexpress.com]
Essential Safety and Operational Guide for Handling HDAC-IN-55
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent investigational compounds like HDAC-IN-55 is of utmost importance. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. Adherence to these procedural, step-by-step instructions is critical for mitigating risks and building a culture of safety. This compound is a small molecule compound that inhibits the proliferation of cancer cells and should be handled with care as a potentially hazardous substance.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on general guidelines for hazardous drugs.[2][3][4][5]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant). | Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after handling the compound. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects eyes and face from splashes and aerosols. |
| Lab Coat/Gown | Disposable, impermeable, long-sleeved gown that closes in the back.[2][4] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher, depending on the procedure and risk of aerosolization.[4] | Minimizes inhalation of the compound, especially when handling the powder form. |
| Footwear | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear and the laboratory environment. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound, from preparation to disposal, is crucial for minimizing exposure. All handling of this compound, especially weighing and reconstituting the solid form, should be performed in a certified chemical fume hood.[6]
-
Preparation and Reconstitution :
-
Before starting, ensure the work area within the chemical fume hood is clean and decontaminated.
-
Don all required PPE.[6]
-
Carefully weigh the required amount of this compound powder.
-
To reconstitute, slowly add the appropriate solvent to the vial containing the compound.
-
Cap the vial securely and mix gently until the compound is fully dissolved. Avoid vigorous shaking to prevent aerosolization.[6]
-
-
Experimental Procedures :
-
When adding the reconstituted this compound to cell cultures or for other experimental uses, continue to wear all appropriate PPE.
-
All procedures should be designed to minimize the generation of aerosols.
-
Any equipment that comes into contact with this compound must be decontaminated after use.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[7][8]
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items contaminated with this compound (e.g., gloves, pipette tips, vials) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[6][9] |
| Liquid Waste | Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of down the drain.[6] |
| Sharps | Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[6] |
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[6][8]
Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for the safe handling of this compound in a research laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Storage
Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When stored at -80°C, it is recommended to use it within 6 months, and when stored at -20°C, within 1 month.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. pogo.ca [pogo.ca]
- 4. halyardhealth.com [halyardhealth.com]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. benchchem.com [benchchem.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
